DL-norvaline
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
2-aminopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-2-3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDPXSYFESPGGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862403 | |
| Record name | (+-)-Norvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | DL-Norvaline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20676 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
760-78-1, 6600-40-4 | |
| Record name | (±)-Norvaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=760-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+-)-Norvaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000760781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | norvaline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203786 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-NORVALINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7904 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Norvaline | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (+-)-Norvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-norvaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.984 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORVALINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V639KTF2SZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The In Vivo Impact of DL-Norvaline on Nitric Oxide Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vivo effects of DL-norvaline on nitric oxide (NO) production. This compound, a non-proteinogenic amino acid, has garnered interest for its potential therapeutic applications, primarily attributed to its L-isomer, L-norvaline, a potent inhibitor of the arginase enzyme. By inhibiting arginase, L-norvaline increases the bioavailability of L-arginine, the substrate for nitric oxide synthase (NOS), thereby promoting NO production. This guide synthesizes findings from preclinical studies, presenting quantitative data on the effects of norvaline on NO metabolites, detailing experimental methodologies, and illustrating the key signaling pathways and experimental workflows. It is important to note that while this compound is available commercially, the majority of in vivo research has focused on the L-norvaline isomer. Furthermore, there is a notable absence of human clinical trials providing quantitative data on the direct effects of this compound or L-norvaline on nitric oxide production.
Introduction
Nitric oxide is a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune responses.[1] Endothelial dysfunction, characterized by reduced NO bioavailability, is a hallmark of many cardiovascular diseases.[2] L-arginine is the endogenous substrate for nitric oxide synthase (NOS) in the production of NO.[3] The enzyme arginase competes with NOS for L-arginine, converting it to ornithine and urea.[2][4] Consequently, inhibition of arginase presents a promising therapeutic strategy to enhance NO production. L-norvaline, an analog of the branched-chain amino acid valine, has been identified as a competitive inhibitor of arginase. This guide will delve into the in vivo evidence supporting the role of norvaline in modulating nitric oxide production.
Mechanism of Action: Arginase Inhibition
The primary mechanism by which L-norvaline enhances nitric oxide production is through the competitive inhibition of arginase. Arginase and nitric oxide synthase (NOS) share L-arginine as a common substrate. In conditions where arginase activity is elevated, L-arginine is preferentially metabolized to urea and ornithine, thereby limiting its availability for NOS and reducing NO synthesis. By inhibiting arginase, L-norvaline effectively increases the intracellular pool of L-arginine that can be utilized by NOS to produce nitric oxide and L-citrulline.
Quantitative Data from In Vivo Studies
The in vivo effects of L-norvaline on nitric oxide production have been quantified in several preclinical studies, primarily in rodent models. These studies typically measure the stable metabolites of NO, nitrite (NO₂⁻) and nitrate (NO₃⁻), in plasma and urine as an indicator of systemic NO production.
Table 1: Effects of L-Norvaline on Plasma Nitric Oxide Metabolites in Rats
| Animal Model | L-Norvaline Dose & Administration | Duration | Baseline Plasma NO₂⁻/NO₃⁻ (µM) | Post-Treatment Plasma NO₂⁻/NO₃⁻ (µM) | % Increase | Reference |
| Normotensive Wistar Rats | 30 mg/kg/day, intraperitoneal | 7 days | 1.553 ± 0.027 | 2.097 ± 0.081 | ~35% | Kudryavtsev et al., 2020 |
| Hypertensive ISIAH Rats | 30 mg/kg/day, intraperitoneal | 7 days | 1.16 ± 0.11 | 1.19 ± 0.09 | ~2.5% (insignificant) | Kudryavtsev et al., 2020 |
| Fructose-induced Hypertensive Rats | 50 mg/kg/day, orogastric gavage | 6 weeks | Not Reported | Significantly increased vs. untreated hypertensive | Not Quantified | El-Bassossy et al., 2012 |
Data are presented as mean ± SEM where available.
Table 2: Effects of L-Norvaline on Urine Nitric Oxide Metabolites in Rats
| Animal Model | L-Norvaline Dose & Administration | Duration | Baseline Urine NO₂⁻/NO₃⁻ | Post-Treatment Urine NO₂⁻/NO₃⁻ | % Change | Reference |
| Normotensive Wistar Rats | 30 mg/kg/day, intraperitoneal | 7 days | Not Reported | Amplified vs. control | Not Quantified | Kudryavtsev et al., 2020 |
| Hypertensive ISIAH Rats | 30 mg/kg/day, intraperitoneal | 7 days | Not Reported | No significant change vs. control | Not Quantified | Kudryavtsev et al., 2020 |
Note on this compound and Human Studies: To date, published in vivo studies providing quantitative data on the effects of the racemic mixture this compound on nitric oxide production are not available. The research has focused on the L-isomer due to its arginase-inhibiting activity. Furthermore, there is a significant lack of human clinical trials investigating the impact of either DL- or L-norvaline supplementation on direct markers of nitric oxide production.
Experimental Protocols
This section details the methodologies employed in key studies to assess the in vivo effects of L-norvaline on nitric oxide production.
Animal Models and L-Norvaline Administration
-
Study: Kudryavtsev et al., 2020
-
Animal Model: Adult male normotensive Wistar rats and Inherited Stress-Induced Arterial Hypertension (ISIAH) rats.
-
Housing: Standard laboratory conditions.
-
L-Norvaline Administration: L-norvaline was administered intraperitoneally at a dose of 30 mg/kg/day for seven consecutive days. A vehicle control group received saline.
-
-
Study: El-Bassossy et al., 2012
-
Animal Model: Male Wistar rats with metabolic syndrome induced by fructose (10% in drinking water for 12 weeks).
-
Housing: Standard laboratory conditions.
-
L-Norvaline Administration: L-norvaline was administered as a solution in distilled water via orogastric gavage at a dose of 50 mg/kg/day for six weeks.
-
Measurement of Nitric Oxide Metabolites (Nitrite and Nitrate)
The most common method for quantifying total nitrite and nitrate in biological fluids is the Griess assay.
-
Method: Colorimetric Assay (Griess Reaction)
-
Principle: This method involves a two-step process. First, nitrate is reduced to nitrite using nitrate reductase. Second, the total nitrite (the original nitrite plus the nitrite derived from nitrate reduction) reacts with a diazotizing reagent (Griess reagent) to form a colored azo compound. The intensity of the color, measured spectrophotometrically, is proportional to the total nitrite concentration.
-
Protocol (as per Kudryavtsev et al., 2020, using a commercial kit):
-
Sample Collection: Blood and urine samples were collected on the final day of the experiment.
-
Assay: A commercially available colorimetric kit (K1342, Abnova, Taipei, Taiwan) was used for the measurements.
-
Step 1 (Nitrate Reduction): Samples are incubated with nitrate reductase to convert nitrate to nitrite.
-
Step 2 (Color Development): Griess reagent is added to the samples, which converts nitrite into a dark violet azo compound.
-
Measurement: The optical density of the azo chromophore is measured using a spectrophotometer to determine the total concentration of nitrite and nitrate.
-
-
General Non-Kit Based Griess Assay Protocol:
-
Sample Preparation: Plasma or serum samples are typically deproteinized, often by ultrafiltration, to prevent interference with the assay. Urine samples may require dilution.
-
Standard Curve: A standard curve is generated using known concentrations of sodium nitrite.
-
Nitrate Reduction: Samples and standards are incubated with nitrate reductase and its cofactors (e.g., NADPH) in a buffer.
-
Griess Reaction: Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the samples and standards.
-
Incubation: The reaction is allowed to proceed for a specified time (e.g., 10-30 minutes) at room temperature, protected from light.
-
Absorbance Measurement: The absorbance is read at approximately 540 nm using a microplate reader.
-
Calculation: The concentration of nitrite/nitrate in the samples is determined by interpolating from the standard curve.
-
-
Discussion and Future Directions
The available in vivo data from animal models strongly suggest that L-norvaline can enhance nitric oxide production, particularly in normotensive states. The study by Kudryavtsev et al. (2020) intriguingly found that this effect was blunted in hypertensive rats, suggesting that the underlying pathology of hypertension may alter the responsiveness to arginase inhibition. The work by El-Bassossy et al. (2012) also supports the beneficial effect of L-norvaline on NO signaling in a model of metabolic syndrome-associated hypertension.
The primary limitation in this field is the lack of data on the racemic mixture this compound and the absence of human clinical trials. While L-norvaline is a component of pre-workout and athletic supplements marketed to boost nitric oxide, the scientific evidence to support these claims in healthy human subjects is currently not available in peer-reviewed literature.
Future research should focus on:
-
Investigating the in vivo effects of this compound on nitric oxide production to determine if the D-isomer has any modulatory effects.
-
Conducting well-controlled human clinical trials to quantify the impact of this compound and L-norvaline supplementation on plasma and urine nitric oxide metabolites, as well as on endothelial function.
-
Exploring the dose-response relationship of norvaline on nitric oxide production in different physiological and pathophysiological states.
Conclusion
This compound, through its L-isomer, acts as an inhibitor of arginase, thereby increasing the availability of L-arginine for nitric oxide synthase and enhancing nitric oxide production in vivo. Quantitative data from rodent models demonstrate a significant increase in nitric oxide metabolites following L-norvaline administration, although this effect may be dependent on the underlying physiological state of the animal. While the mechanism of action is well-understood, further research is critically needed to establish the effects of the DL-racemic mixture and to translate these preclinical findings to human physiology through rigorous clinical trials.
References
- 1. Dietary supplements for improving nitric-oxide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arginine and Endothelial Function - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DL-Norvaline in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-norvaline, a non-proteinogenic amino acid and an isomer of valine, serves as a valuable tool in cell biology and drug development research. Its primary mechanism of action involves the inhibition of the enzyme arginase.[1][2] By blocking arginase, this compound prevents the conversion of L-arginine to ornithine and urea, thereby increasing the intracellular pool of L-arginine available for nitric oxide synthase (NOS).[2][3] This leads to enhanced production of nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including vasodilation and immune responses.[1] Additionally, this compound has been shown to inhibit p70 ribosomal S6 kinase 1 (p70S6K1), suggesting its potential role in modulating cell growth and proliferation.
These application notes provide detailed protocols for the preparation of sterile this compound stock solutions suitable for use in cell culture experiments. Adherence to these guidelines is crucial for ensuring experimental reproducibility and obtaining reliable results.
Quantitative Data Summary
For ease of reference, the following table summarizes key quantitative data for the preparation and use of this compound solutions in cell culture.
| Parameter | Value | Solvent/Conditions | Source(s) |
| Molecular Weight | 117.15 g/mol | N/A | |
| Solubility | ~50 mg/mL (426.8 mM) | Water (H₂O) | |
| ~20 mg/mL (170.72 mM) | Phosphate-Buffered Saline (PBS) | ||
| Insoluble | Dimethyl Sulfoxide (DMSO), Ethanol | ||
| Recommended Stock Concentration | 100 mM | Water or PBS | General Practice |
| Storage of Powder | -20°C | 3 years | |
| Storage of Stock Solution | -80°C | up to 2 years | |
| -20°C | up to 1 year | ||
| Typical Working Concentration | 0.01 mM - 10 mM | Cell Culture Medium |
Mechanism of Action of this compound
The diagram below illustrates the signaling pathway affected by this compound. By inhibiting arginase, this compound increases the availability of L-arginine for nitric oxide synthase (NOS), leading to increased nitric oxide (NO) production. It also inhibits the p70S6K1 pathway.
Caption: Mechanism of this compound action.
Experimental Protocol: Preparation of a 100 mM this compound Stock Solution
This protocol details the preparation of a 100 mM sterile stock solution of this compound.
Materials and Equipment
-
This compound powder (MW: 117.15 g/mol )
-
Sterile, cell culture-grade water or Phosphate-Buffered Saline (PBS)
-
Sterile 15 mL or 50 mL conical tubes
-
0.22 µm sterile syringe filter
-
Sterile syringes (10 mL or appropriate size)
-
Sterile microcentrifuge tubes or cryovials for aliquoting
-
Analytical balance
-
Vortex mixer
-
Optional: Water bath or sonicator
Step-by-Step Procedure
-
Calculate the required mass of this compound:
-
To prepare 10 mL of a 100 mM (0.1 M) stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L x 0.01 L x 117.15 g/mol = 0.11715 g
-
Therefore, weigh out 117.15 mg of this compound powder.
-
-
-
Dissolve the this compound powder:
-
Aseptically add the weighed this compound powder to a sterile 15 mL conical tube.
-
Add a portion (e.g., 8 mL) of sterile water or PBS to the tube.
-
Vortex the solution vigorously until the powder is completely dissolved.
-
If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can aid in dissolving the powder.
-
-
Adjust to the final volume:
-
Once the powder is fully dissolved, add sterile water or PBS to bring the final volume to 10 mL.
-
Invert the tube several times to ensure the solution is homogenous.
-
-
Sterile Filtration:
-
Draw the this compound solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a new sterile conical tube. Note: Do not autoclave amino acid solutions as this can lead to degradation.
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes or cryovials.
-
Clearly label the aliquots with the name of the compound, concentration, and date of preparation.
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years. Avoid repeated freeze-thaw cycles.
-
Experimental Workflow: Stock Solution Preparation
The following diagram provides a visual representation of the workflow for preparing a sterile this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
Use in Cell Culture
To use the this compound stock solution in a cell culture experiment, thaw an aliquot at room temperature or in a 37°C water bath. Dilute the stock solution directly into the cell culture medium to achieve the desired final concentration. For example, to achieve a final concentration of 1 mM in 10 mL of medium, add 100 µL of the 100 mM stock solution. It is recommended to prepare fresh dilutions for each experiment.
Concluding Remarks
The protocols outlined in these application notes provide a reliable method for preparing this compound stock solutions for cell culture applications. By following these procedures, researchers can ensure the integrity and sterility of their solutions, leading to more consistent and reproducible experimental outcomes. Always refer to the specific product information sheet for any lot-specific handling instructions.
References
Application Notes and Protocols for the Laboratory Synthesis of DL-Norvaline from n-Valeric Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and laboratory-scale protocols for the synthesis of DL-norvaline, a non-proteinogenic amino acid of interest in pharmaceutical research, from the readily available starting material, n-valeric acid. The primary synthetic route involves the α-bromination of n-valeric acid, followed by amination to yield the desired racemic amino acid.
Synthetic Strategy Overview
The synthesis of this compound from n-valeric acid is typically achieved via a two-step process. The first step is the α-bromination of the carboxylic acid, a reaction commonly carried out using the Hell-Volhard-Zelinsky reaction. This reaction introduces a bromine atom at the carbon adjacent to the carboxyl group. The subsequent step involves the displacement of the bromine atom with an amino group through ammonolysis, yielding this compound. An alternative, three-step approach involves the initial conversion of n-valeric acid to its more reactive acyl chloride derivative, followed by α-bromination and then ammonolysis.
Experimental Workflow
The general experimental workflow for the synthesis of this compound from n-valeric acid is depicted below. This diagram illustrates the key stages of the chemical transformation.
Figure 1: General workflows for the synthesis of this compound from n-valeric acid.
Quantitative Data Summary
The following table summarizes the reported yields for the key reaction steps in the synthesis of this compound. These values are compiled from various sources and can be used for comparison and optimization of the laboratory synthesis.
| Reaction Step | Reagents/Catalyst | Reported Yield | Reference |
| α-Bromination of n-Valeric Acid | Liquid Bromine | - | [1] |
| Ammonolysis of α-Bromo-n-valeric Acid | Ammonia water, Hexamethylenetetramine | > 95% | [1] |
| Acyl Chloride Formation from n-Valeric Acid | Thionyl Chloride | - | [2][3][4] |
| Bromination of n-Valeryl Chloride | Liquid Bromine | - | |
| Overall Yield (D-Norvaline from n-Valeric Acid) | - | 11.5% (over 6 steps including resolution) | |
| Overall Yield (L-Norvaline from n-Valeric Acid) | - | 13.8% (over 6 steps including resolution) |
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound from n-valeric acid.
Protocol 1: Two-Step Synthesis of this compound
This protocol is based on the direct α-bromination of n-valeric acid followed by ammonolysis.
Step 1: α-Bromination of n-Valeric Acid (Hell-Volhard-Zelinsky Reaction)
-
Reaction Setup: In a reaction flask equipped with a reflux condenser and a dropping funnel, place n-valeric acid.
-
Reagent Addition: Add liquid bromine to the n-valeric acid. The molar ratio of liquid bromine to n-valeric acid should be between 1:1 and 2:1.
-
Reaction Conditions: Heat the reaction mixture at a temperature between 20°C and 100°C for 1 to 10 hours.
-
Work-up: After the reaction is complete, remove any unreacted bromine. The crude α-bromo-n-valeric acid can be purified by vacuum distillation, collecting the fraction at 132-136°C/25mmHg.
Step 2: Ammonolysis of α-Bromo-n-valeric Acid
-
Neutralization: In a reaction vessel protected by a nitrogen atmosphere and cooled in an ice bath, neutralize the α-bromo-n-valeric acid with concentrated ammonia water.
-
Ammonolysis: Add an ammonolysis reagent (ammonia water or ammonia gas) and a catalytic amount of hexamethylenetetramine. Heat the mixture at 40-90°C for 0.5 to 12 hours.
-
Isolation: A suspension will form. Filter the solid product and wash the filter cake with methanol or ethanol.
-
Purification: The filtrate can be subjected to ion-exchange chromatography for further purification and recovery of the product. The solid product is dried to obtain this compound.
Protocol 2: Three-Step Synthesis of this compound via Acyl Chloride
This protocol involves the formation of n-valeryl chloride as an intermediate.
Step 1: Preparation of n-Valeryl Chloride
-
Reaction Setup: In a flask equipped with a stirrer, reflux condenser, dropping funnel, calcium chloride drying tube, and a thermometer, add n-valeric acid (e.g., 36.7g, 0.36 mol).
-
Reagent Addition: Add thionyl chloride (molar ratios ranging from 1:1 to 5:1 relative to n-valeric acid have been reported).
-
Reaction Conditions: Heat the mixture. Reaction temperatures and times vary, with examples including reflux at 78°C for 4 hours, 50°C for 8 hours, or 70°C for 6 hours. The reaction is complete when the evolution of hydrogen chloride gas ceases.
Step 2: α-Bromination of n-Valeryl Chloride
-
Reaction Setup: To the flask containing the n-valeryl chloride from the previous step, set up for heating and addition of liquid bromine.
-
Reagent Addition: While maintaining the reaction mixture at a gentle reflux (e.g., 80°C), add liquid bromine (e.g., 60.5g, 0.38 mol) that has been dried with concentrated sulfuric acid.
-
Work-up: After the addition is complete, remove excess thionyl chloride and bromine to obtain the crude α-bromovaleryl chloride.
Step 3: Ammonolysis of α-Bromovaleryl Chloride
-
Dissolution: Dissolve the crude α-bromovaleryl chloride in a suitable solvent.
-
Ammonolysis: Treat the solution with liquid ammonia to effect the ammonolysis.
-
Isolation and Hydrolysis: The resulting product is washed and concentrated to obtain racemic α-aminovaleramide. Subsequent hydrolysis of the amide yields this compound.
Safety Precautions
-
Thionyl chloride and liquid bromine are highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reactions can release corrosive gases such as HCl and HBr. Ensure proper scrubbing or neutralization of the off-gases.
-
Ammonia is a corrosive and pungent gas. Handle concentrated ammonia solutions and liquid ammonia with care in a fume hood.
-
Follow standard laboratory safety procedures for handling chemicals and setting up glassware.
Disclaimer: These protocols are intended for informational purposes for qualified professionals. It is the responsibility of the user to ensure that all procedures are carried out safely and in accordance with institutional and regulatory guidelines.
References
- 1. CN101508654B - Synthesis method of D, L-norvaline - Google Patents [patents.google.com]
- 2. Method for synthesis of L-norvaline - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN100516025C - A method for synthesizing D-norvaline with n-valeric acid - Google Patents [patents.google.com]
- 4. CN1962613A - Method for synthesis of L-norvaline - Google Patents [patents.google.com]
Application Notes and Protocols: Experimental Design for Studying DL-Norvaline in Proteomics
Audience: Researchers, scientists, and drug development professionals.
Introduction
DL-Norvaline is a non-proteinogenic amino acid that has garnered significant interest in biomedical research. Its biological effects are primarily attributed to two distinct mechanisms. Firstly, as an analog of L-ornithine and L-arginine, L-norvaline acts as a competitive inhibitor of the enzyme arginase.[1][2] By inhibiting arginase, which converts L-arginine to urea and L-ornithine, norvaline increases the bioavailability of L-arginine for nitric oxide synthase (NOS).[1] This leads to enhanced production of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.[3][4] This mechanism underlies its therapeutic potential in conditions associated with endothelial dysfunction and neurodegeneration, such as Alzheimer's disease.
Secondly, as a structural isomer of valine and an analog of leucine, norvaline can be mistakenly incorporated into proteins in place of leucine during protein synthesis. This misincorporation occurs due to the imperfect substrate specificity of leucyl-tRNA synthetase. The substitution of leucine with norvaline can potentially alter protein structure, stability, and function, a phenomenon of particular concern in the production of recombinant protein therapeutics but also an important area of investigation for understanding the broader biological impact of norvaline.
These dual roles necessitate distinct experimental strategies for a comprehensive proteomic investigation. This document provides detailed application notes and protocols to guide researchers in designing experiments to study this compound's effects as both a signaling modulator and a source of proteome modification.
Part 1: Investigating this compound as a Modulator of Arginase-Dependent Signaling
This section focuses on experimental designs to elucidate the downstream effects of norvaline's primary mechanism of action: arginase inhibition. The resulting increase in nitric oxide production can trigger widespread changes in the proteome, affecting pathways related to cell survival, neuroplasticity, and inflammation.
Signaling Pathway: this compound's Impact on the L-Arginine/NO Pathway
The following diagram illustrates the established mechanism of this compound as an arginase inhibitor.
Experimental Workflow: Quantitative Proteomics
A quantitative proteomics approach is essential to capture the global cellular response to this compound treatment. The following workflow outlines a standard procedure using Stable Isotope Labeling by Amino acids in Cell culture (SILAC).
Protocol 1: Quantitative Proteomics of this compound Treated Cells
This protocol describes a general method for analyzing proteome-wide changes in response to this compound treatment using a label-free or SILAC-based approach.
Materials:
-
Cell culture medium (SILAC-compatible, if applicable)
-
Dialyzed Fetal Bovine Serum (FBS)
-
Light (Arg-0, Lys-0) and Heavy (e.g., 13C6-Arg, 13C6-15N2-Lys) amino acids (for SILAC)
-
This compound (≥99% purity)
-
Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Sequencing-grade modified trypsin
-
C18 solid-phase extraction (SPE) cartridges
-
LC-MS grade solvents (acetonitrile, formic acid, water)
Methodology:
-
Cell Culture and Labeling (SILAC):
-
Culture cells for at least 6 doublings in either "Light" or "Heavy" SILAC medium to ensure >98% isotope incorporation.
-
Plate cells and allow them to adhere overnight.
-
-
This compound Treatment:
-
Treat the "Heavy" labeled cells with the desired concentration of this compound for a specified time (e.g., 24-48 hours). Treat "Light" labeled cells with a vehicle control.
-
Note: For label-free quantification, create separate, parallel cultures for control and treated conditions.
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells, wash with cold PBS, and lyse using lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Protein Digestion:
-
For SILAC, combine equal protein amounts (e.g., 50 µg) from the "Light" and "Heavy" lysates. For label-free, process each sample individually.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 1 hour.
-
Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 45 minutes.
-
Dilute the sample with ammonium bicarbonate buffer to reduce the denaturant concentration.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the digest with formic acid.
-
Desalt the peptides using C18 SPE cartridges according to the manufacturer's instructions.
-
Dry the purified peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute peptides in a solution of 2% acetonitrile and 0.1% formic acid.
-
Analyze the peptides using a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.
-
Use a data-dependent acquisition (DDA) method to select the top N most intense precursor ions for fragmentation.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using software such as MaxQuant.
-
Search the data against a relevant protein database (e.g., UniProt/Swiss-Prot for the organism studied).
-
For SILAC, calculate protein ratios (Heavy/Light). For label-free, use the LFQ intensity values for comparison.
-
Perform statistical analysis to identify proteins with significant changes in abundance (e.g., t-test, ANOVA).
-
Conduct pathway and gene ontology (GO) enrichment analysis on the list of significantly altered proteins.
-
Data Presentation: Quantitative Proteomics Results
Summarize results in a clear, tabular format to facilitate comparison and interpretation.
| Protein ID (UniProt) | Gene Name | Description | Log2 (Fold Change) | p-value | Regulation |
| P04637 | TP53 | Cellular tumor antigen p53 | 1.58 | 0.002 | Upregulated |
| P62258 | HSP90B1 | Endoplasmin | -1.21 | 0.011 | Downregulated |
| Q06830 | NOS3 | Nitric oxide synthase, endothelial | 2.05 | 0.001 | Upregulated |
| P35527 | ARG1 | Arginase-1 | -0.50 | 0.045 | Downregulated |
Part 2: Investigating this compound Misincorporation into the Proteome
This section details the experimental approach to detect and quantify the incorporation of norvaline into proteins at leucine positions. This requires specialized mass spectrometry data acquisition and analysis strategies.
Logical Relationship: Detection of Norvaline Misincorporation
The identification of misincorporation relies on detecting a specific mass shift in leucine-containing peptides.
Protocol 2: Mass Spectrometry-Based Identification of Norvaline Misincorporation
This protocol is adapted from methods used to detect proteome-wide mistranslation events.
Materials:
-
Cell culture medium supplemented with a range of this compound concentrations.
-
All materials listed in Protocol 1 for protein digestion and desalting.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells in standard medium.
-
Treat cells with this compound. It is advisable to use a dose-response curve (e.g., 0, 1, 5, 10 mM) to assess the level of misincorporation.
-
Note: Co-supplementation with leucine and isoleucine can be used as a control to prevent misincorporation.
-
-
Sample Preparation:
-
Harvest cells and perform protein digestion as described in Protocol 1 (Steps 3-5).
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples on a high-resolution mass spectrometer.
-
It is crucial to use an acquisition method that does not exclude previously sequenced precursors for a set amount of time (i.e., reduce dynamic exclusion) to allow for the fragmentation of both the canonical and the norvaline-substituted peptide.
-
-
Data Analysis (Unbiased Modification Search):
-
Use a proteomics software suite that allows for open or unbiased modification searches (e.g., MaxQuant, Proteome Discoverer with the MODa node).
-
Perform an initial search to identify the main protein groups present.
-
Perform a second, dependent search where you specify a variable modification on leucine with a mass shift of -12.011 Da (the mass difference between leucine and norvaline).
-
Manually inspect the MS/MS spectra of identified norvaline-containing peptides to confirm the sequence and the location of the modification. The fragmentation pattern (b- and y-ions) will validate the substitution site.
-
Quantify the extent of misincorporation by comparing the peak areas or intensities of the canonical leucine-containing peptide with its norvaline-substituted counterpart.
-
Data Presentation: Norvaline Misincorporation Summary
Present the findings in a table detailing the sites and extent of misincorporation.
| Protein ID (UniProt) | Gene Name | Peptide Sequence | Leucine Position | % Misincorporation |
| P60709 | ACTB | VAPEEHPVL TVR | 9 | 5.2% |
| P02768 | ALB | DL GEEHFK | 2 | 11.4% |
| P08670 | VIM | YQESVRPL R | 8 | 3.8% |
The study of this compound in proteomics requires a multifaceted approach. By employing quantitative proteomics, researchers can unravel the complex signaling cascades initiated by norvaline's inhibition of arginase. These experiments can reveal novel therapeutic targets and biomarkers associated with enhanced nitric oxide signaling. In parallel, the use of specialized, unbiased mass spectrometry methods is critical for detecting and quantifying the misincorporation of norvaline into the proteome. Understanding the extent and functional consequences of this misincorporation is vital for assessing the safety of norvaline as a therapeutic agent and for quality control in recombinant protein production. The protocols and workflows provided here offer a robust framework for researchers to comprehensively investigate the dual biological roles of this compound.
References
Troubleshooting & Optimization
DL-norvaline solubility issues in phosphate-buffered saline (PBS)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-norvaline, with a specific focus on solubility issues in phosphate-buffered saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in PBS?
A1: The reported solubility of this compound in PBS is up to 20 mg/mL (170.72 mM).[1] However, achieving this concentration often requires assistance, such as sonication, to obtain a clear solution.[1]
Q2: Why is my this compound not dissolving properly in PBS at room temperature?
A2: this compound, while generally soluble in aqueous solutions, can present dissolution challenges.[2] Factors that may be contributing to this issue include:
-
Concentration: You may be attempting to create a solution that is at or above the saturation limit for your specific buffer conditions.
-
Temperature: Room temperature may not provide sufficient energy to overcome the lattice energy of the crystalline solid, especially at higher concentrations.[2]
-
pH of PBS: The exact pH of your PBS can influence the charge state of this compound's amino and carboxyl groups, affecting its solubility.
Q3: Can I heat the solution to improve solubility?
A3: Yes, gently warming the solution can significantly improve the solubility of this compound.[2] For the related compound L-norvaline, warming in a 50°C water bath is a recommended method to aid dissolution. It is crucial to monitor the temperature and avoid boiling, which could degrade the compound.
Q4: Is sonication necessary to dissolve this compound in PBS?
A4: Sonication is a highly recommended technique to aid the dissolution of this compound in PBS, particularly when preparing solutions at higher concentrations, such as 20 mg/mL. The ultrasonic waves provide the energy needed to break apart solute particles and facilitate solvation.
Q5: How should I store my prepared this compound stock solution?
A5: For long-term stability, it is recommended to aliquot your stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles. Store these aliquots at -20°C for up to one year or at -80°C for up to two years.
Q6: Should I filter my this compound solution after preparation?
A6: Yes, if you prepared the stock solution in water or a buffer like PBS, it is good practice to sterilize it by passing it through a 0.22 μm filter before use in cell culture or other sensitive applications.
Troubleshooting Guide: this compound Dissolution in PBS
If you are encountering issues with dissolving this compound in PBS, follow this step-by-step guide.
Issue: this compound powder is not dissolving or a precipitate/suspension is forming in PBS.
| Step | Action | Detailed Instructions | Rationale |
| 1 | Verify Concentration | Double-check your calculations to ensure you are not exceeding the recommended solubility limit of 20 mg/mL. | Attempting to create a supersaturated solution is a common source of dissolution failure. |
| 2 | Apply Sonication | Place your vial/tube in an ultrasonic water bath. Sonicate for 5-15 minute intervals. Check for dissolution between intervals. | Mechanical energy from sonication is often required to break up the solute and facilitate its interaction with the solvent (PBS). |
| 3 | Apply Gentle Heat | If sonication alone is insufficient, warm the solution in a water bath set to 37-50°C while stirring or vortexing intermittently. Do not exceed 50°C. | Increasing the temperature enhances the solubility of most solids in liquids. This method is effective for related compounds. |
| 4 | Combine Heat & Sonication | For particularly stubborn dissolution, use an ultrasonic bath that is also heated, or alternate between gentle warming and sonication. | This combined approach provides both thermal and mechanical energy to maximize the dissolution rate and extent. |
| 5 | Adjust pH (Advanced) | If dissolution is still an issue, consider that the pH of your PBS (typically ~7.4) may not be optimal. Adjusting the pH slightly may improve solubility. Note: This should only be done if compatible with your downstream experimental conditions. | As an amino acid, this compound's net charge is pH-dependent. Solubility is often highest when the molecule carries a net charge. |
| 6 | Prepare Fresh | It is always recommended to prepare solutions fresh for immediate use. If you are using a previously frozen stock, ensure it has been brought to room temperature completely and vortexed thoroughly before use. | Components can sometimes precipitate out of solution during freeze-thaw cycles. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Concentration (Molar) | Conditions / Notes | Source(s) |
| Phosphate-Buffered Saline (PBS) | 20 mg/mL | ~170.72 mM | Requires ultrasonic assistance for a clear solution. | |
| Water | 100 mg/mL (1.00E+05 mg/L) | ~853.6 mM | At 18°C. | |
| Water | 83.9 mg/mL (83.9 g/L) | ~716.2 mM | Not specified. | |
| Water (L-Norvaline) | 50 mg/mL | ~426.8 mM | Requires warming in a 50°C water bath and ultrasonication. | |
| DMSO | Insoluble | N/A | Fresh DMSO recommended as moisture can reduce solubility further. | |
| Ethanol / Methanol | Soluble to a certain extent | N/A | Moderately polar organic solvents. |
Experimental Protocols
Protocol 1: Preparation of a 20 mg/mL (170.72 mM) this compound Stock Solution in PBS
Materials:
-
This compound powder
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile conical tube or vial
-
Calibrated scale
-
Ultrasonic water bath
-
Sterile 0.22 μm syringe filter
Methodology:
-
Weigh out the required amount of this compound powder using an analytical balance. For 10 mL of a 20 mg/mL solution, weigh 200 mg.
-
Transfer the powder to the sterile conical tube.
-
Add the desired volume of PBS. For a 20 mg/mL solution, add PBS to the final volume (e.g., 10 mL).
-
Vortex the tube briefly to suspend the powder.
-
Place the tube in an ultrasonic water bath.
-
Sonicate the solution in 10-minute intervals, checking for clarity after each interval. If necessary, vortex the tube between sonication steps.
-
Continue until the solution is clear and all solid has dissolved. According to supplier data, this is a necessary step.
-
For sterile applications, filter the final solution through a 0.22 μm syringe filter into a new sterile tube.
-
Use the solution immediately or aliquot into single-use volumes for storage at -20°C or -80°C.
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action for this compound as an arginase inhibitor.
Experimental Workflow
Caption: Troubleshooting workflow for dissolving this compound in PBS.
References
Technical Support Center: DL-Norvaline Stability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of DL-norvaline in cell culture media. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in cell culture media a concern?
A1: this compound is a non-proteinogenic amino acid, an isomer of valine, often used in cell culture experiments as an arginase inhibitor to enhance the production of nitric oxide (NO).[1] Its stability is crucial because degradation can lead to a loss of its intended biological activity and the introduction of unknown components into the culture system, potentially affecting experimental outcomes and cell viability.
Q2: What are the known degradation pathways of norvaline?
A2: Studies on the hydrothermal decomposition of norvaline at elevated temperatures (156–186 °C) have identified two primary degradation pathways:
-
Decarboxylation followed by oxidative deamination: Norvaline loses its carboxyl group as CO2 and is then deaminated to form butyric acid and ammonia.
-
Direct deamination: Norvaline is directly deaminated to form valeric acid and ammonia.
While these studies were conducted under high-temperature conditions, these pathways represent the fundamental chemical breakdown of the molecule and could occur at a much slower rate under physiological cell culture conditions.
Q3: What are the primary factors that can affect this compound stability in my cell culture medium?
A3: The stability of amino acids like this compound in cell culture media can be influenced by several factors:
-
pH: Both acidic and alkaline conditions can promote the degradation of amino acids.
-
Temperature: Higher temperatures accelerate chemical reactions, including degradation. Long-term storage at room temperature or repeated freeze-thaw cycles of stock solutions can be detrimental.
-
Presence of other media components:
-
Reducing sugars: Can react with the amino group of norvaline in a process called the Maillard reaction.
-
Metal ions: Certain metal ions can catalyze degradation reactions.
-
Oxidizing agents: Reactive oxygen species can lead to oxidative deamination.
-
-
Light exposure: Photodegradation can occur with prolonged exposure to light.
-
Sterilization method: High-heat sterilization methods like autoclaving can cause significant degradation of amino acids.[2]
Q4: How should I prepare and store my this compound stock solutions to maximize stability?
A4: To ensure the stability of your this compound stock solutions, follow these recommendations:
| Parameter | Recommendation |
| Solvent | Sterile, nuclease-free water. Sonication may be required to aid dissolution. |
| Concentration | Prepare a concentrated stock solution (e.g., 100 mM) to minimize the volume added to your culture medium. |
| Sterilization | Filter-sterilize the stock solution through a 0.22 µm filter. Avoid autoclaving. |
| Storage Temperature | For short-term storage (up to 1 month), -20°C is acceptable. For long-term storage (up to 2 years), aliquot and store at -80°C to avoid repeated freeze-thaw cycles. |
| Light Protection | Store stock solutions in amber tubes or wrap tubes in foil to protect from light. |
Q5: Are there any known interactions of this compound with other common media supplements?
Q6: At what concentration does this compound become cytotoxic?
A6: L-norvaline has been shown to decrease cell viability at concentrations as low as 125 µM in some cell lines. It is recommended to perform a dose-response curve to determine the optimal, non-toxic working concentration for your specific cell type and experimental conditions.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent experimental results with this compound treatment. | Degradation of this compound in stock solution or prepared media. | Prepare fresh stock solutions of this compound and add to media immediately before use. Aliquot and store stock solutions at -80°C. Perform a stability study of this compound in your specific cell culture medium (see Experimental Protocols). |
| Loss of expected biological effect of this compound over time. | This compound is degrading in the culture medium during the experiment. | Replenish the media with freshly added this compound at appropriate intervals for long-term experiments. Consider a fed-batch strategy. |
| Observed changes in cell morphology or viability after adding this compound. | Cytotoxicity at the concentration used. Degradation products may be toxic. | Perform a dose-response experiment to determine the optimal non-toxic concentration for your cell line. Ensure the purity of your this compound source. |
| Precipitate forms in the medium after adding this compound. | Poor solubility of this compound at the prepared concentration or interaction with other media components. | Ensure complete dissolution of this compound in the stock solution; sonication can be used. Add the this compound stock solution to the complete medium slowly while gently mixing. |
Experimental Protocols
Protocol 1: Preparation of a Sterile this compound Stock Solution (100 mM)
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile 50 mL conical tube
-
Sonicator water bath
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Weigh out the required amount of this compound to prepare a 100 mM solution (Molecular Weight: 117.15 g/mol ). For 10 mL of a 100 mM solution, you will need 0.11715 g (117.15 mg).
-
Transfer the this compound powder to the 50 mL conical tube.
-
Add a portion of the sterile water (e.g., 8 mL) to the tube.
-
Vortex briefly to suspend the powder.
-
Place the tube in a sonicator water bath and sonicate until the this compound is completely dissolved. Avoid excessive heating.
-
Bring the final volume to 10 mL with sterile water.
-
Attach a 0.22 µm sterile syringe filter to a sterile syringe.
-
Draw the this compound solution into the syringe and filter-sterilize it into a new sterile conical tube.
-
Aliquot the sterile stock solution into sterile, light-protected microcentrifuge tubes in volumes appropriate for your experiments to avoid multiple freeze-thaw cycles.
-
Label the aliquots clearly with the name of the compound, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Forced Degradation Study to Assess this compound Stability
This protocol provides a framework for intentionally degrading this compound under various stress conditions to identify potential degradation products and assess its stability in a specific cell culture medium.
Materials:
-
Prepared 100 mM this compound stock solution
-
Your specific cell culture medium
-
Sterile tubes
-
HCl and NaOH solutions (for pH stress)
-
Hydrogen peroxide (H₂O₂) (for oxidative stress)
-
UV lamp (for photolytic stress)
-
Incubators set at various temperatures
-
Analytical method for quantifying this compound (e.g., HPLC)
Procedure:
-
Preparation of Test Samples:
-
Prepare a solution of this compound in your cell culture medium at your typical working concentration.
-
Dispense this solution into multiple sterile tubes for each stress condition.
-
Include a control sample stored at -80°C.
-
-
Stress Conditions:
-
Acid Hydrolysis: Adjust the pH of the sample to ~1 with HCl. Incubate at 60°C for a defined period (e.g., 2, 6, 12, 24 hours).
-
Alkaline Hydrolysis: Adjust the pH of the sample to ~13 with NaOH. Incubate at 60°C for a defined period.
-
Oxidative Degradation: Add a small volume of 3% H₂O₂ to the sample. Incubate at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Incubate samples at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.
-
Photolytic Degradation: Expose samples to a UV lamp at a defined wavelength and intensity for a defined period. Wrap a control sample in foil and place it alongside the exposed sample.
-
-
Sample Analysis:
-
At each time point, neutralize the pH-stressed samples.
-
Analyze all samples, including the control, using a suitable analytical method (e.g., HPLC with a stability-indicating method) to quantify the remaining this compound and detect any degradation products.
-
-
Data Interpretation:
-
Compare the concentration of this compound in the stressed samples to the control to determine the percentage of degradation.
-
Analyze the chromatograms for the appearance of new peaks, which would indicate degradation products.
-
Visualizations
References
Technical Support Center: Overcoming DL-norvaline Interference in BCA Protein Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference from DL-norvaline in your Bicinchoninic Acid (BCA) protein assays.
FAQs: Understanding and Identifying this compound Interference
Q1: What is this compound and why might it be in my samples?
This compound is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids used in protein synthesis. It is an isomer of valine. In biopharmaceutical production, particularly in recombinant protein expression systems like E. coli, this compound can be synthesized and sometimes mistakenly incorporated into proteins in place of leucine. Its presence in your sample is more likely if you are working with recombinantly expressed proteins.
Q2: How does the BCA protein assay work?
The BCA assay is a colorimetric method used to measure total protein concentration. The assay relies on a two-step reaction. First, under alkaline conditions, peptide bonds in the protein reduce cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺). In the second step, two molecules of bicinchoninic acid (BCA) chelate with each cuprous ion, forming a purple-colored complex that exhibits strong absorbance at 562 nm.[1][2] The intensity of the purple color is proportional to the protein concentration in the sample.
Q3: Can this compound interfere with the BCA assay?
While specific studies extensively detailing this compound interference are not widely published, interference is theoretically possible. The BCA assay is susceptible to interference from substances that can reduce Cu²⁺ to Cu¹⁺ or chelate copper ions.[3] Certain amino acids, such as cysteine, tyrosine, and tryptophan, are known to cause interference because their side chains can reduce copper ions.[3][4] Although this compound does not have a side chain that is as readily oxidized as cysteine or tryptophan, it is crucial to experimentally verify if it interferes in your specific sample matrix and concentration.
Q4: How can I determine if this compound is interfering with my BCA assay?
You can perform a simple interference test. This involves preparing a series of this compound solutions of varying concentrations in the same buffer as your protein samples (without any protein). You then perform the BCA assay on these solutions. If you observe a color change and an increase in absorbance at 562 nm with increasing concentrations of this compound, it indicates that this compound is interfering with the assay. A detailed protocol for this test is provided in the Troubleshooting Guides section.
Q5: What are the signs of interference in my BCA assay results?
Signs of interference can include:
-
High background absorbance: Your blank or zero protein standard exhibits an unexpectedly high absorbance reading.
-
Inaccurate protein concentration readings: You may observe an overestimation of your protein concentration.
-
Non-linear standard curve: Your protein standard curve, which should be linear over the working range of the assay, appears curved or shifted.
-
Atypical color development: The color of your samples may appear different from the expected purple hue.
Troubleshooting Guides
Guide 1: How to Test for this compound Interference
This guide provides a step-by-step protocol to determine if this compound is interfering with your BCA protein assay.
Objective: To assess the dose-dependent effect of this compound on the BCA assay signal.
Materials:
-
This compound powder
-
Your protein assay buffer (the same buffer your protein samples are in)
-
BCA Protein Assay Kit (Reagent A and Reagent B)
-
Microplate reader or spectrophotometer capable of reading absorbance at 562 nm
-
96-well microplate or cuvettes
-
Bovine Serum Albumin (BSA) or other protein standard
Procedure:
-
Prepare a this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in your protein assay buffer.
-
-
Prepare this compound Dilutions:
-
Create a dilution series of this compound in your protein assay buffer. The concentration range should cover the potential concentrations of this compound in your experimental samples. A suggested range is from 0 mM to 20 mM.
-
-
Prepare a Protein Standard Curve (Control):
-
Prepare a standard curve of your protein standard (e.g., BSA) in your protein assay buffer according to the BCA assay kit manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well plate, pipette your this compound dilutions, your protein standards, and a buffer-only blank in triplicate.
-
-
Perform the BCA Assay:
-
Add the BCA working reagent (a mixture of Reagent A and Reagent B, typically in a 50:1 ratio) to all wells.
-
Incubate the plate at the recommended temperature and time (e.g., 37°C for 30 minutes).
-
Measure the absorbance at 562 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the buffer-only blank from all readings.
-
Plot the absorbance at 562 nm versus the concentration of this compound.
-
Plot your protein standard curve (absorbance vs. protein concentration).
-
Interpretation of Results:
-
No Interference: If the plot of absorbance vs. This compound concentration is flat and close to zero, then this compound does not significantly interfere with your BCA assay at the tested concentrations.
-
Interference: If you observe a concentration-dependent increase in absorbance with increasing this compound concentration, this confirms interference.
Guide 2: Methods to Overcome this compound Interference
If you have confirmed that this compound is interfering with your BCA assay, here are three methods to mitigate or eliminate this interference.
This method separates the protein from the interfering substance by precipitating the protein, removing the supernatant containing the interfering substance, and then resolubilizing the protein pellet.
Materials:
-
Cold acetone (-20°C)
-
Microcentrifuge tubes
-
Microcentrifuge
-
Buffer for resolubilization (e.g., PBS or a buffer compatible with the BCA assay)
Procedure:
-
Add 4 volumes of cold acetone (-20°C) to 1 volume of your protein sample in a microcentrifuge tube.
-
Vortex briefly and incubate at -20°C for 60 minutes.
-
Centrifuge at 15,000 x g for 10 minutes to pellet the protein.
-
Carefully decant and discard the supernatant which contains the this compound.
-
Air-dry the protein pellet for 5-10 minutes to remove residual acetone. Do not over-dry, as this can make resolubilization difficult.
-
Resuspend the protein pellet in a suitable buffer.
-
Proceed with the BCA assay on the resuspended protein sample.
Dialysis is a technique that separates molecules in solution based on differences in their rates of diffusion through a semi-permeable membrane. This is effective for removing small molecules like this compound from a protein sample.
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO) (e.g., 10 kDa)
-
Large volume of dialysis buffer (at least 200-fold greater than the sample volume)
-
Stir plate and stir bar
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions.
-
Load your protein sample into the dialysis tubing or cassette.
-
Place the sealed tubing/cassette in a beaker with the dialysis buffer on a stir plate and stir gently.
-
Dialyze for 2-4 hours at 4°C.
-
Change the dialysis buffer and continue to dialyze for another 2-4 hours.
-
For optimal removal, perform a third buffer change and dialyze overnight at 4°C.
-
Recover the protein sample from the dialysis tubing/cassette.
-
Perform the BCA assay on the dialyzed sample.
Gel filtration, also known as size-exclusion chromatography or desalting, separates molecules based on their size. It is a rapid method for removing small molecules like this compound from protein samples.
Materials:
-
Pre-packed desalting spin column
-
Microcentrifuge
Procedure:
-
Equilibrate the desalting column with a buffer compatible with your downstream application by following the manufacturer's instructions. This typically involves centrifugation steps to remove the storage buffer and replace it with the desired buffer.
-
Add your protein sample to the top of the resin bed in the column.
-
Centrifuge the column according to the manufacturer's protocol. The larger protein molecules will pass through the column in the void volume, while the smaller this compound molecules will be retained in the porous resin.
-
Collect the eluate, which contains your purified protein.
-
Perform the BCA assay on the desalted protein sample.
Data Presentation
Table 1: Hypothetical Data for this compound Interference Test
| This compound Concentration (mM) | Average Absorbance at 562 nm (± SD) |
| 0 (Blank) | 0.052 (± 0.003) |
| 1 | 0.085 (± 0.005) |
| 2.5 | 0.121 (± 0.006) |
| 5 | 0.189 (± 0.008) |
| 10 | 0.325 (± 0.012) |
| 20 | 0.598 (± 0.021) |
Table 2: Comparison of Methods to Overcome Interference
| Method | Principle | Pros | Cons |
| Protein Precipitation | Differential solubility | Quick, inexpensive, can concentrate the sample. | Risk of protein loss, potential for incomplete resolubilization. |
| Dialysis | Size-based diffusion across a semi-permeable membrane | Gentle on proteins, effective removal of small molecules. | Time-consuming, potential for sample dilution. |
| Gel Filtration (Desalting) | Size-exclusion chromatography | Fast, high recovery of protein. | Can lead to sample dilution, potential for non-specific binding of some proteins to the resin. |
Visualizations
Caption: Workflow for identifying and overcoming this compound interference.
Caption: BCA assay mechanism and potential this compound interference point.
References
- 1. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 2. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry of Protein Assays | Thermo Fisher Scientific - FR [thermofisher.com]
- 4. Evaluation of Colorimetric Assays for Analyzing Reductively Methylated Proteins: Biases and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DL-Norvaline for Arginase Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing DL-norvaline for maximal arginase inhibition. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of arginase inhibition by this compound?
This compound is considered a non-competitive inhibitor of arginase.[1] Its structural similarity to ornithine, a product of the arginase reaction, is thought to be the basis of its inhibitory action. By inhibiting arginase, this compound reduces the conversion of L-arginine to ornithine and urea. This increases the bioavailability of L-arginine for nitric oxide synthase (NOS), leading to enhanced production of nitric oxide (NO).[2]
Q2: What is the difference between this compound and L-norvaline for arginase inhibition?
This compound is a racemic mixture containing both D- and L-isomers. The L-isomer, L-norvaline, is biologically active as a competitive inhibitor of arginase. While much of the literature focuses on L-norvaline, this compound has also been shown to be an effective arginase inhibitor.
Q3: What is the optimal concentration of this compound to use?
Q4: Are there any known off-target effects or cytotoxicity associated with this compound?
At high concentrations, L-norvaline has been reported to have potential cytotoxic effects and may induce mitochondrial dysfunction in vitro.[2] One study showed that L-norvaline could decrease cell viability at concentrations as low as 125 μM. It is crucial to assess the cytotoxicity of this compound in your specific cell type using a viability assay in parallel with your arginase inhibition experiments.
Q5: What are the solubility properties of this compound?
This compound is generally soluble in water. For cell culture experiments, it can be dissolved in sterile water or phosphate-buffered saline (PBS). It is important to ensure complete dissolution before adding it to your experimental system.
Data Presentation
Table 1: Comparison of Arginase Inhibitors
| Inhibitor | Target(s) | IC50 / Ki | Inhibition Type | Reference |
| This compound | Arginase | Not specified | Non-competitive | |
| L-Norvaline | Arginase | Not specified (effective at 10 mM in lysates) | Competitive | |
| ARG1-IN-1 | Human Arginase 1 | IC50: 29 nM | Not specified | |
| NED-3238 | Arginase I and II | IC50: 1.3 nM (ARG1), 8.1 nM (ARG2) | Not specified | |
| Numidargistat (CB-1158) | Human Arginase 1 and 2 | IC50: 86 nM (ARG1), 296 nM (ARG2) | Not specified | |
| BEC hydrochloride | Arginase II | Ki: 0.31 µM (pH 7.5), 30 nM (pH 9.5) | Competitive |
Note: This table provides a comparison with other known arginase inhibitors to offer a frame of reference for potency. The lack of a specific IC50 value for this compound in the current literature necessitates empirical determination of the optimal concentration for each experimental setup.
Experimental Protocols
Protocol 1: Colorimetric Arginase Activity Assay
This protocol is adapted from commercially available kits and is suitable for measuring arginase activity in cell lysates.
Materials:
-
Arginase Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
This compound stock solution
-
Cell lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing protease inhibitors and 0.4% (w/v) Triton X-100)
-
L-arginine solution (substrate)
-
Urea standard solution
-
Reagents for colorimetric urea detection
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Harvest approximately 1 x 10^6 cells and wash with cold PBS.
-
Lyse the cells in 100 µL of cell lysis buffer on ice for 10 minutes.
-
Centrifuge the lysate at 13,000 x g for 10 minutes at 4°C to remove insoluble material.
-
Collect the supernatant for the assay.
-
-
Assay Reaction:
-
Add up to 40 µL of the cell lysate supernatant to wells of a 96-well plate.
-
For inhibitor studies, pre-incubate the lysate with varying concentrations of this compound for a specified time (e.g., 30 minutes) at 37°C.
-
Initiate the reaction by adding the L-arginine substrate solution.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Urea Detection:
-
Stop the reaction according to the manufacturer's instructions of the urea detection kit.
-
Add the color development reagent and incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength (e.g., 430 nm or 570 nm, depending on the kit).
-
-
Calculation:
-
Create a urea standard curve.
-
Determine the concentration of urea produced in each sample from the standard curve.
-
Arginase activity is proportional to the amount of urea produced. One unit of arginase is defined as the amount of enzyme that converts 1.0 µmole of L-arginine to ornithine and urea per minute at a specific pH and temperature.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is essential to assess the potential cytotoxicity of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in diluted HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an optimized density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Solubilization:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at a wavelength of around 570 nm.
-
-
Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Mandatory Visualizations
Caption: Arginase Inhibition by this compound.
Caption: Experimental Workflow for Arginase Inhibition Assay.
Troubleshooting Guide
Issue: High background signal in the no-enzyme control.
-
Possible Cause: Contamination of reagents with urea.
-
Solution: Use fresh, high-purity reagents. Ensure that all buffers and water are free of urea contamination.
Issue: Low or no arginase activity detected in positive controls.
-
Possible Cause 1: Inactive enzyme.
-
Solution 1: Ensure proper storage and handling of the arginase enzyme. Avoid repeated freeze-thaw cycles.
-
Possible Cause 2: Incorrect assay conditions.
-
Solution 2: Verify the pH and temperature of the assay buffer and incubator. The optimal pH for arginase is typically basic (around 9.5), though assays are often performed at physiological pH (7.4).
Issue: Precipitate forms in the wells.
-
Possible Cause: High concentration of protein in the lysate or interaction of reagents.
-
Solution: Dilute the cell lysate and re-run the assay. If the issue persists, centrifuge the plate after the reaction and before reading the absorbance, then carefully transfer the supernatant to a new plate.
Issue: Inconsistent results between replicates.
-
Possible Cause 1: Pipetting errors.
-
Solution 1: Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes.
-
Possible Cause 2: Uneven temperature distribution in the incubator.
-
Solution 2: Ensure the plate is incubated in a stable temperature environment.
-
Possible Cause 3: Cell health and density variations.
-
Solution 3: Ensure cells are healthy and seeded at a consistent density.
Issue: this compound shows no inhibitory effect.
-
Possible Cause 1: Incorrect concentration.
-
Solution 1: Perform a dose-response experiment with a wider range of this compound concentrations.
-
Possible Cause 2: Degradation of the inhibitor.
-
Solution 2: Prepare fresh stock solutions of this compound.
Caption: Troubleshooting Decision Tree for Arginase Inhibition Assays.
References
Technical Support Center: DL-Norvaline Degradation and Analysis
Welcome to the technical support center for DL-norvaline analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the experimental analysis of this compound and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for this compound?
A1: Like other α-amino acids, this compound is susceptible to degradation through several pathways, primarily involving its amino and carboxylic acid functional groups. The most common degradation pathways are deamination (loss of the amino group) and decarboxylation (loss of the carboxyl group). The specific products formed depend on the stress conditions applied. Under hydrothermal conditions, for example, this compound has been shown to decompose into carbon dioxide (CO₂), ammonia (NH₃), butyric acid, and valeric acid.
Q2: What are the likely degradation products of this compound under forced degradation conditions?
A2: Forced degradation studies are essential to understand the stability of a drug substance. While specific experimental data for this compound is limited, based on the general reactivity of α-amino acids, the following degradation products can be anticipated under various stress conditions:
-
Acidic Hydrolysis: Under strong acidic conditions and heat, the primary degradation pathway is expected to be deamination, potentially leading to the formation of 2-hydroxypentanoic acid.
-
Basic Hydrolysis: In the presence of a strong base and heat, deamination can also occur, again potentially forming 2-hydroxypentanoic acid. Racemization of the chiral center is also possible under these conditions.
-
Oxidative Degradation: Oxidation, typically with reagents like hydrogen peroxide, can lead to a variety of products. The primary amino group can be oxidized to form an oxime, which can be further hydrolyzed to 2-oxopentanoic acid. Oxidative decarboxylation can also occur, yielding butyraldehyde, which can be further oxidized to butyric acid.
-
Thermal Degradation: At elevated temperatures, decarboxylation is a likely degradation pathway, which would result in the formation of butanamine.
-
Photodegradation: Aliphatic amino acids are generally more stable to photolytic stress than aromatic amino acids. However, photodegradation can still occur, potentially leading to deamination and decarboxylation products through radical mechanisms.
Q3: What are potential synthesis-related impurities for this compound?
A3: Synthesis-related impurities depend on the specific synthetic route employed. A common method for synthesizing this compound starts from n-valeric acid. In this process, potential impurities could include:
-
α-bromo-n-pentanoic acid: An intermediate in the synthesis that may be carried over if the reaction is incomplete.
-
Ammonium bromide: A byproduct of the ammonolysis step.
It is crucial to consult the certificate of analysis for the specific batch of this compound being used to get information on known impurities.
Troubleshooting Guides
HPLC and LC-MS Analysis
Issue 1: Poor peak shape (tailing) for this compound.
-
Possible Cause A: Secondary interactions with residual silanols on the HPLC column. this compound is a polar and basic compound that can interact with acidic silanol groups on the silica-based stationary phase, leading to peak tailing.
-
Troubleshooting Steps:
-
Lower the mobile phase pH: Adjust the mobile phase pH to be between 2 and 3 using an appropriate buffer (e.g., phosphate or formate buffer). At this pH, the silanol groups are protonated and less likely to interact with the protonated amino group of norvaline.
-
Use a column with end-capping: Employ a column with high-quality end-capping to minimize the number of accessible silanol groups.
-
Increase buffer concentration: A higher buffer concentration can help to mask the residual silanol interactions.
-
-
-
Possible Cause B: Column overload. Injecting too concentrated a sample can lead to peak fronting or tailing.
-
Troubleshooting Steps:
-
Reduce injection volume or dilute the sample: Perform a series of injections with decreasing concentrations to see if the peak shape improves.
-
-
Issue 2: Difficulty in separating this compound from its non-polar degradation products (e.g., butyric acid, valeric acid).
-
Possible Cause: Inappropriate chromatographic conditions for separating compounds with different polarities.
-
Troubleshooting Steps:
-
Use a gradient elution: Start with a highly aqueous mobile phase to retain and resolve polar compounds like this compound, and gradually increase the organic solvent percentage to elute the non-polar degradation products.
-
Optimize the stationary phase: A C18 column is a good starting point, but for better retention of this compound, consider a more polar embedded-phase column.
-
Derivatization: For GC-MS or for improved HPLC retention and detection, consider derivatizing both the amino acid and the fatty acid degradation products.
-
-
Issue 3: Matrix effects in LC-MS analysis leading to poor sensitivity or reproducibility.
-
Possible Cause: Co-eluting matrix components suppressing or enhancing the ionization of the analyte.
-
Troubleshooting Steps:
-
Improve sample preparation: Use solid-phase extraction (SPE) to clean up the sample and remove interfering matrix components.
-
Optimize chromatography: Adjust the gradient to separate the analyte from the matrix interferences.
-
Use a stable isotope-labeled internal standard: This is the most effective way to compensate for matrix effects.
-
Evaluate different ionization modes: In some cases, switching from positive to negative ionization mode (or vice-versa) can reduce matrix effects.
-
-
Data Presentation
Table 1: Potential Degradation Products of this compound and their Physicochemical Properties.
| Stress Condition | Potential Degradation Product | Chemical Formula | Molecular Weight ( g/mol ) | Polarity |
| Synthesis | α-bromo-n-pentanoic acid | C₅H₉BrO₂ | 181.03 | Non-polar |
| Hydrolysis (Acid/Base) | 2-hydroxypentanoic acid | C₅H₁₀O₃ | 118.13 | Polar |
| Oxidation | 2-oxopentanoic acid | C₅H₈O₃ | 116.11 | Polar |
| Oxidation | Butyric acid | C₄H₈O₂ | 88.11 | Non-polar |
| Thermal | Butanamine | C₄H₁₁N | 73.14 | Polar |
| Hydrothermal | Valeric acid | C₅H₁₀O₂ | 102.13 | Non-polar |
Experimental Protocols
Forced Degradation Protocol
A general protocol for conducting forced degradation studies on this compound is provided below. The concentration of this compound should be adjusted based on the sensitivity of the analytical method.
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to a temperature of 105°C for 24 hours.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
After exposure to the stress conditions, the samples should be neutralized (for acid and base hydrolysis samples) and diluted to an appropriate concentration for analysis by a stability-indicating HPLC method.
Stability-Indicating HPLC Method
The following is a starting point for developing a stability-indicating HPLC method for this compound and its degradation products.
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm (or Mass Spectrometry)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Why is my DL-norvaline solution turning yellow?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-norvaline.
Frequently Asked Questions (FAQs)
Q1: My this compound solution, which was initially colorless, has turned yellow. What are the potential causes?
A pure this compound solution in a high-purity solvent should be colorless. The development of a yellow color indicates the presence of chromophores, which may be formed due to a variety of factors. The most probable causes include:
-
Degradation of this compound: Although this compound, an aliphatic amino acid, is relatively stable, it can degrade under certain conditions. Oxidation is a common degradation pathway for amino acids that can produce colored byproducts. This process can be accelerated by exposure to oxygen, heat, light (photodegradation), or the presence of metal ions.
-
Maillard Reaction: This is a chemical reaction between amino acids and reducing sugars that produces a range of colored compounds, from yellow to dark brown, known as melanoidins.[1] If your this compound or solvent contains trace amounts of reducing sugars (e.g., glucose, fructose), this non-enzymatic browning reaction can occur, especially if the solution has been heated or stored for an extended period. The reaction is also accelerated in alkaline conditions.[1]
-
Presence of Impurities: The yellow color could be due to impurities in the this compound powder itself or in the solvent used to prepare the solution. These impurities might be colored compounds from the synthesis process of this compound or could react over time to form colored species.
-
Contamination: Accidental contamination of the solution with other reagents, microorganisms, or impurities from glassware can also lead to discoloration.
Q2: How do experimental conditions affect the stability and color of my this compound solution?
Experimental conditions play a crucial role in the stability of amino acid solutions. Key factors include:
-
pH: The pH of the solution can significantly influence the rate of degradation reactions. For instance, the Maillard reaction is accelerated in alkaline environments.[1]
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, including degradation pathways and the Maillard reaction. For long-term storage, it is advisable to store this compound solutions at low temperatures (e.g., 2-8°C or frozen).
-
Light Exposure: Exposure to light, especially ultraviolet (UV) radiation, can induce photodegradation of amino acids, potentially leading to the formation of colored byproducts.[2] It is recommended to store solutions in amber vials or in the dark.
-
Oxygen: The presence of dissolved oxygen can promote oxidative degradation of amino acids.[3] While not as susceptible as aromatic amino acids, aliphatic amino acids can still undergo oxidation.
Q3: Are there any known colored degradation products of this compound?
While specific colored degradation products of this compound are not extensively documented in readily available literature, general amino acid degradation pathways can provide clues. Oxidation of aliphatic amino acids can lead to the formation of α-keto acids and aldehydes. While these are typically colorless, subsequent reactions or the presence of impurities could lead to colored polymeric materials.
Troubleshooting Guide
If you are observing a yellowing of your this compound solution, follow this troubleshooting guide to identify the potential cause.
Visual Inspection and Initial Assessment
-
Check the Solid this compound: Examine the dry this compound powder. Is it pure white, or does it have a yellowish tint? If the powder itself is discolored, the issue may be with the quality of the starting material.
-
Review Preparation Protocol: Carefully review the entire solution preparation procedure.
-
Was the correct solvent used? Was it of high purity (e.g., HPLC-grade water)?
-
Was the glassware thoroughly cleaned to remove any potential contaminants?
-
Was the solution exposed to high temperatures or prolonged light?
-
-
Evaluate Storage Conditions: How was the solution stored?
-
Was it protected from light?
-
Was it stored at the recommended temperature?
-
Was the container properly sealed to prevent contamination and solvent evaporation?
-
Troubleshooting Flowchart
References
Technical Support Center: Troubleshooting Cell Viability Assays with DL-Norvaline
This technical support center provides guidance for researchers, scientists, and drug development professionals who are observing unexpected results in cell viability assays when using DL-norvaline. The information provided here will help you troubleshoot potential false positives and ensure the accuracy of your experimental data.
Frequently Asked Questions (FAQs)
Q1: We are using this compound in our experiments and our tetrazolium-based viability assay (MTT, XTT, MTS) is showing an unexpected increase in signal, suggesting higher cell viability in treated cells compared to controls. Is this a known issue?
A1: While not widely documented as a direct assay interference, there is a strong biochemical basis to suspect that this compound can cause false-positive results in cell viability assays that rely on cellular reductase activity, such as those using tetrazolium salts (MTT, XTT, MTS). This is due to this compound's primary mechanism of action as an arginase inhibitor.
This compound competitively inhibits the arginase enzyme, which metabolizes L-arginine to ornithine and urea. By inhibiting arginase, this compound increases the intracellular pool of L-arginine available to another enzyme, nitric oxide synthase (NOS). This leads to an increase in the production of nitric oxide (NO). Both the increased NO and potential shifts in the cellular redox state (e.g., NADH/NADPH levels) can directly reduce the tetrazolium salts to their colored formazan product, mimicking the activity of cellular dehydrogenases in viable cells. This chemical interference can lead to an artificially high viability reading.
Q2: At what concentrations might this compound interfere with viability assays?
A2: The concentration at which this compound may cause interference is likely to be cell-type and assay-dependent. It is crucial to run appropriate controls to determine the potential for interference at the specific concentrations used in your experiments. A cell-free control, containing only media, this compound at various concentrations, and the assay reagent, is essential to test for direct chemical reduction of the assay substrate.
Q3: Could the increased viability signal be a true biological effect of this compound?
A3: It is possible that at certain concentrations and in specific cell lines, this compound could promote cell proliferation or have a cytoprotective effect, which would be reflected as a genuine increase in viability. As an arginase inhibitor, it can influence cellular signaling pathways involved in proliferation. However, it is also important to be aware of studies that have shown L-norvaline to be cytotoxic at higher concentrations, causing mitochondrial dysfunction and necrotic cell death.[1] Therefore, it is critical to use orthogonal (alternative) viability assays that work through different mechanisms to confirm your results.
Q4: What are some alternative cell viability assays that are less likely to be affected by this compound?
A4: To avoid the potential for false positives, it is recommended to use a cell viability assay with a different detection principle. Good alternatives include:
-
ATP-based assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP, which is a direct indicator of metabolically active, viable cells. This method is less likely to be affected by changes in cellular reductase activity.
-
Dye exclusion assays (e.g., Trypan Blue or Propidium Iodide staining): These methods assess cell membrane integrity, a hallmark of cell viability. Live cells with intact membranes exclude the dye, while dead cells with compromised membranes take it up. These assays can be quantified using a hemocytometer and microscope or by flow cytometry.
-
Protease-based viability assays: These assays measure the activity of specific proteases that are only active in viable cells.
-
Real-time viability assays: Some assays use non-lytic reagents that allow for the continuous monitoring of cell viability over time.
Q5: How can I confirm that this compound is directly interfering with my assay?
A5: To confirm direct interference, you should perform a cell-free assay. Prepare wells in your microplate containing your cell culture medium and the same concentrations of this compound you are using in your experiments, but without any cells. Then, add the viability assay reagent and incubate as you would for your cellular assay. If you observe a color change or signal increase in the cell-free wells containing this compound, it is a strong indication of direct chemical interference.[2]
Troubleshooting Guide
If you suspect that this compound is causing false positives in your cell viability assay, follow this troubleshooting guide.
Problem: Increased viability signal in this compound treated cells.
Possible Cause 1: Direct Chemical Interference with Assay Reagent
-
Explanation: this compound's induction of nitric oxide (NO) and potential alteration of NADH/NADPH levels may be directly reducing the tetrazolium salt in the assay, leading to a color change independent of cell viability.
-
Troubleshooting Steps:
-
Perform a Cell-Free Control Experiment:
-
Prepare a multi-well plate with cell culture medium.
-
Add a range of this compound concentrations to the wells, matching those used in your cellular experiments.
-
Include a vehicle control (the solvent used to dissolve this compound).
-
Add the tetrazolium-based viability assay reagent (e.g., MTT, XTT, MTS) to all wells.
-
Incubate for the standard assay duration.
-
Measure the absorbance at the appropriate wavelength.
-
-
Interpret the Results:
-
If you observe an increase in absorbance in the wells with this compound compared to the vehicle control in the absence of cells, this confirms direct chemical interference.
-
-
Possible Cause 2: Biological Effect on Cellular Metabolism
-
Explanation: this compound could be altering the metabolic state of the cells, leading to an increase in cellular reductase activity without a corresponding increase in cell number.
-
Troubleshooting Steps:
-
Use an Orthogonal Viability Assay:
-
Repeat the experiment using a viability assay with a different mechanism, such as an ATP-based assay (e.g., CellTiter-Glo®) or a dye exclusion method (e.g., Trypan Blue).
-
-
Compare the Results:
-
If the ATP-based assay or dye exclusion method does not show an increase in viability, it is likely that the results from the tetrazolium-based assay are an artifact of altered cellular metabolism.
-
If all assays show a consistent increase in viability, this suggests a true biological effect of this compound on cell proliferation or survival in your specific model.
-
-
Possible Cause 3: Contradictory Cytotoxic Effects
-
Explanation: At higher concentrations, L-norvaline has been reported to be cytotoxic.[1] Your experimental conditions might be revealing this effect, which could be masked by assay interference.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve with an Orthogonal Assay:
-
Use a wide range of this compound concentrations and assess viability with an ATP-based or dye exclusion assay. This will give you a more accurate picture of its cytotoxic potential without the interference from reductase-based assays.
-
-
Microscopic Examination:
-
Visually inspect the cells under a microscope after treatment with this compound. Look for signs of cell death, such as detachment (for adherent cells), blebbing, or changes in morphology. This qualitative assessment can provide valuable context to your quantitative assay data.
-
-
Summary of Troubleshooting Approaches
| Problem | Potential Cause | Recommended Action | Expected Outcome if Cause is Correct |
| Increased signal in tetrazolium assay | Direct chemical interference | Perform cell-free assay with this compound and assay reagent. | Signal increases in the absence of cells. |
| Increased signal in tetrazolium assay | Altered cellular metabolism | Use an orthogonal assay (e.g., ATP-based, dye exclusion). | Orthogonal assay does not show increased viability. |
| Inconsistent or unexpected results | True biological effect (proliferation or cytotoxicity) | Perform a dose-response with multiple orthogonal assays and conduct microscopic observation. | Consistent results across different assay platforms that correlate with visual evidence of cell health. |
Experimental Protocols
Protocol 1: Cell-Free Interference Assay
-
Prepare a 96-well plate.
-
Add 100 µL of cell culture medium to each well.
-
Prepare a serial dilution of this compound in the medium, covering the concentration range used in your cellular experiments. Add the corresponding concentrations to the wells. Include a vehicle-only control.
-
Add the appropriate volume of your tetrazolium-based assay reagent (e.g., 10 µL of MTT solution) to each well.
-
Incubate the plate under the same conditions as your cell-based assay (e.g., 37°C, 5% CO2) for the recommended time.
-
If using MTT, add the solubilization solution.
-
Read the absorbance on a microplate reader at the appropriate wavelength.
Protocol 2: ATP-Based Cell Viability Assay (Example: CellTiter-Glo®)
-
Plate cells in a 96-well opaque-walled plate and treat with this compound for the desired time.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
Visualizations
Caption: Potential mechanism of this compound inducing false positives in tetrazolium-based viability assays.
Caption: Troubleshooting workflow for unexpected viability results with this compound.
References
Impact of pH and temperature on DL-norvaline stability in solution
This technical support center provides guidance and answers frequently asked questions regarding the stability of DL-norvaline in solution, with a focus on the impact of pH and temperature. This information is intended for researchers, scientists, and drug development professionals to aid in experimental design, execution, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in an aqueous solution?
A1: The stability of this compound in solution is primarily influenced by pH and temperature. Extreme pH values (both acidic and basic) and elevated temperatures can lead to the degradation of the amino acid. Other factors that can play a role include the presence of oxidizing agents, exposure to light, and the presence of metal ions.
Q2: What is the expected shelf-life of a this compound stock solution?
A2: The shelf-life of a this compound stock solution is highly dependent on the storage conditions. For long-term storage, it is recommended to keep the solution at -80°C, which can preserve it for up to 2 years. For shorter periods, storage at -20°C is suitable for up to 1 year.[1] It is advisable to prepare fresh solutions for critical experiments and to aliquot stock solutions to prevent repeated freeze-thaw cycles, which can degrade the product.[1]
Q3: How does pH affect the stability of this compound?
A3: The pH of the solution can significantly impact the stability of this compound. Like other amino acids, this compound is susceptible to degradation under both acidic and basic conditions.[2][3] The rate and type of degradation can vary with pH. For instance, deamidation can occur under certain pH conditions.[3] It is crucial to maintain the pH of the solution within a range that ensures the stability of the molecule for the duration of the experiment.
Q4: What is the impact of temperature on the stability of this compound solutions?
A4: Elevated temperatures accelerate the degradation of this compound in solution. Thermal degradation can lead to various reactions, including decarboxylation and deamination. Therefore, it is recommended to store this compound solutions at low temperatures (e.g., refrigerated or frozen) to minimize degradation.
Q5: What are the potential degradation products of this compound?
A5: Under stress conditions such as extreme pH and high temperature, this compound can degrade into several products. The primary degradation pathways for amino acids include deamination (loss of the amino group) and decarboxylation (loss of the carboxyl group). This can result in the formation of the corresponding α-keto acid or amine. Further degradation can also occur.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of this compound concentration in solution over time. | 1. Inappropriate storage temperature: Storing the solution at room temperature or even refrigerated for extended periods can lead to degradation. 2. Incorrect pH: The pH of the solution may be too acidic or basic, accelerating degradation. 3. Repeated freeze-thaw cycles: This can lead to physical and chemical instability. | 1. Store stock solutions at -20°C or -80°C for long-term stability. 2. Buffer the solution to a pH where this compound is most stable (typically near neutral, but should be experimentally determined). 3. Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. |
| Appearance of unexpected peaks in HPLC analysis. | 1. Degradation of this compound: The new peaks likely correspond to degradation products. 2. Contamination: The solution may have been contaminated during preparation or handling. | 1. Perform a forced degradation study to identify potential degradation products and their retention times. 2. Prepare fresh solutions using high-purity water and reagents, and ensure clean handling procedures. |
| Precipitation of this compound from solution. | 1. Exceeded solubility limit: The concentration of this compound may be too high for the chosen solvent or temperature. 2. Change in pH: A shift in pH can affect the solubility of the amino acid. | 1. Consult solubility data for this compound and adjust the concentration accordingly. 2. Ensure the pH of the solution is maintained within a range that favors solubility. |
Data Presentation: this compound Stability
Table 1: Hypothetical Percentage of this compound Remaining in Aqueous Solution After 30 Days Under Various pH and Temperature Conditions.
| Temperature | pH 3 | pH 5 | pH 7 | pH 9 |
| 4°C | 95% | 98% | 99% | 96% |
| 25°C | 85% | 92% | 95% | 88% |
| 40°C | 70% | 80% | 85% | 75% |
Disclaimer: The data in this table is hypothetical and intended for illustrative purposes only. Actual stability will depend on the specific experimental conditions.
Experimental Protocols
Protocol: Forced Degradation Study of this compound in Solution
This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
pH meter
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
-
Temperature-controlled chambers/water baths
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the this compound stock solution with an equal volume of 0.1 M HCl.
-
Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix the this compound stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at a specific temperature (e.g., 60°C) for a defined period.
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute it with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the this compound stock solution with an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for a defined period.
-
At each time point, withdraw a sample and dilute it with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Incubate the this compound stock solution (at a defined pH, e.g., 7.0) at an elevated temperature (e.g., 80°C).
-
At each time point, withdraw a sample, cool it to room temperature, and dilute it with the mobile phase for HPLC analysis.
-
-
Control Sample:
-
Keep the this compound stock solution at a controlled room temperature or refrigerated, protected from light.
-
4. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Quantify the amount of remaining this compound and any degradation products formed.
-
The method should be able to separate the parent compound from all degradation products.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
References
Validation & Comparative
A Comparative Guide to Validating the Purity of Commercial DL-Norvaline by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of starting materials and active pharmaceutical ingredients (APIs) is of paramount importance. DL-norvaline, a non-proteinogenic amino acid, has garnered interest for its potential therapeutic applications. Ensuring its purity is a critical step in guaranteeing the safety, efficacy, and reproducibility of research findings and final drug products. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other established analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the validation of commercial this compound purity.
Executive Summary
Quantitative ¹H NMR (qNMR) spectroscopy stands out as a primary analytical method for purity assessment, offering direct quantification without the need for a specific reference standard of the analyte. Its non-destructive nature and ability to provide structural information make it a powerful tool for both identification and quantification of the principal compound and its impurities. While HPLC offers superior sensitivity for detecting trace impurities and is a workhorse in quality control laboratories, and GC-MS provides excellent separation and identification of volatile impurities, qNMR offers a unique combination of accuracy, precision, and structural insight, making it an indispensable orthogonal technique for purity validation.
Comparison of Analytical Techniques
The selection of an analytical method for purity determination depends on various factors, including the expected impurities, the required level of sensitivity, and the desired quantitative accuracy. Below is a comparative summary of NMR, HPLC, and GC-MS for the analysis of this compound.
| Feature | Quantitative ¹H NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Primary Function | Structural elucidation and absolute quantification | Separation and quantification of components in a mixture | Separation and identification of volatile and semi-volatile compounds |
| Sensitivity | Moderate (typically requires >0.1% impurity for reliable quantification) | High (can detect impurities at ppm levels)[1] | Very High (can detect impurities at ppb levels) |
| Quantification | Absolute and relative quantification based on signal integration against an internal standard[2][3] | Relative quantification based on peak area percentage; absolute quantification requires certified reference standards for each impurity | Quantitative, often requires derivatization and specific standards |
| Precision (%RSD) | < 1% under optimal conditions[2] | Typically < 2% | Variable, depends on derivatization and sample matrix |
| Limit of Detection (LOD) | ~0.05 mM | ~9.3 µM (for FMOC-derivatized norvaline)[4] | Picogram levels after derivatization |
| Limit of Quantification (LOQ) | ~0.15 mM | ~31 µM (for FMOC-derivatized norvaline) | Nanogram to picogram levels after derivatization |
| Sample Preparation | Simple dissolution in a deuterated solvent with an internal standard | Can require derivatization (e.g., with OPA or FMOC) for UV or fluorescence detection | Derivatization is necessary to increase volatility (e.g., silylation) |
| Analysis Time | Fast (minutes per sample) | Moderate (15-30 minutes per sample) | Moderate to long (depending on the temperature program) |
| Structural Information | Provides detailed structural information for the main component and impurities | Provides retention time, which is not a unique identifier | Provides a mass spectrum, aiding in structural elucidation |
| Common Impurities Detected | Structurally related impurities, residual solvents, starting materials | Enantiomeric impurities (with a chiral column), synthesis byproducts | Volatile organic compounds, residual solvents |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of purity analysis. Below are representative protocols for the analysis of this compound using qNMR, HPLC, and GC-MS.
Quantitative ¹H NMR (qNMR) Spectroscopy Protocol
Objective: To determine the absolute purity of a commercial this compound sample using an internal standard.
Materials:
-
This compound sample
-
Maleic acid (internal standard, certified reference material)
-
Deuterium oxide (D₂O)
-
NMR tubes (5 mm)
-
Analytical balance
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5 mg of maleic acid (internal standard) into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of D₂O.
-
Vortex the vial to ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse program (e.g., zg30).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (typically 30 seconds for quantitative analysis of small molecules) to allow for full relaxation of all protons.
-
Set the number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest to ensure integration accuracy.
-
Use a 90° pulse angle.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved signals of this compound (e.g., the triplet of the terminal methyl group at ~0.9 ppm or the triplet of the alpha-proton at ~3.6 ppm) and the singlet of the internal standard (maleic acid, ~6.3 ppm).
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = integral value
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
P = purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard (Maleic Acid)
-
HPLC Protocol for Chiral and Achiral Purity
Objective: To determine the enantiomeric purity (D- and L-norvaline) and the presence of other non-chiral impurities.
Materials:
-
This compound sample
-
Mobile phase solvents (e.g., acetonitrile, water, buffer salts)
-
Derivatization reagent (e.g., o-phthaldialdehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)) for UV/fluorescence detection if required.
Instrumentation:
-
HPLC system with a UV or fluorescence detector
-
Chiral stationary phase (CSP) column (e.g., Astec CHIROBIOTIC T) for enantiomeric separation.
-
Standard C18 column for achiral impurity profiling.
Procedure (Chiral Analysis):
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase or a suitable solvent (e.g., 1 mg/mL).
-
If derivatization is required, follow a validated procedure to react the sample with the derivatizing agent.
-
-
Chromatographic Conditions:
-
Column: Chirobiotic T, 250 x 4.6 mm.
-
Mobile Phase: Acetonitrile / Water (80/20).
-
Flow Rate: 1 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at an appropriate wavelength or fluorescence detection if derivatized.
-
-
Analysis:
-
Inject the prepared sample.
-
Identify the peaks corresponding to D- and L-norvaline based on their retention times.
-
Calculate the percentage of each enantiomer by area normalization.
-
GC-MS Protocol for Volatile Impurities
Objective: To identify and quantify volatile and semi-volatile impurities in the this compound sample.
Materials:
-
This compound sample
-
Derivatization reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA).
-
Solvent (e.g., acetonitrile).
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for amino acid analysis (e.g., SLB™-5ms).
Procedure:
-
Sample Preparation (Derivatization):
-
Accurately weigh a small amount of the this compound sample into a reaction vial.
-
Add the derivatization reagent (MTBSTFA) and a solvent (acetonitrile).
-
Heat the mixture to ensure complete derivatization (e.g., 100°C for 4 hours).
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a high temperature (e.g., 300°C) to elute all components.
-
Carrier Gas: Helium.
-
MS Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan a suitable mass range (e.g., m/z 50-500).
-
-
Analysis:
-
Inject the derivatized sample.
-
Identify impurities by comparing their mass spectra with a library (e.g., NIST).
-
Quantify impurities using an internal or external standard method.
-
Common Impurities in Commercial this compound
The synthesis of this compound typically starts from n-valeric acid, which undergoes bromination followed by ammonolysis. Potential impurities can therefore include:
-
Starting materials: Unreacted n-valeric acid.
-
Intermediates: α-bromovaleric acid.
-
Byproducts of synthesis: Impurities arising from side reactions during bromination or ammonolysis.
-
Residual Solvents: Solvents used during the reaction and purification steps.
-
Enantiomeric impurity: In the case of L- or D-norvaline, the other enantiomer is a potential impurity. For this compound, the ratio of D to L should be 50:50.
Visualization of Workflows
The following diagrams illustrate the logical flow of the analytical procedures described.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 3. Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of l-norvaline and l-tryptophan in dietary supplements by nano-LC using an O-[2-(methacryloyloxy)-ethylcarbamoyl]-10,11-dihydroquinidine-silica hybrid monolithic column - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of DL-Norvaline and L-Norvaline as Arginase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the arginase inhibitory properties of DL-norvaline and its stereoisomer, L-norvaline. While both compounds are recognized as inhibitors of the arginase enzyme, this document synthesizes the available scientific information to highlight their similarities and differences, aiding researchers in the selection of the appropriate molecule for their studies. This guide includes a summary of their reported inhibitory characteristics, detailed experimental protocols for assessing arginase inhibition, and an overview of the arginase signaling pathway.
Executive Summary
Both this compound and L-norvaline are known to inhibit arginase, an enzyme that plays a crucial role in the urea cycle by converting L-arginine to ornithine and urea. By inhibiting arginase, these compounds can increase the bioavailability of L-arginine for nitric oxide synthase (NOS), leading to enhanced nitric oxide (NO) production. This mechanism is of significant interest in various research areas, including cardiovascular disease, neuroscience, and immunology.
Quantitative Comparison of Arginase Inhibitory Potency
A direct, head-to-head comparison of the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) for this compound and L-norvaline against arginase from a single study is not available in the current body of peer-reviewed literature. However, both compounds have been utilized in various studies to demonstrate arginase inhibition in cellular and in vivo models. The table below summarizes the available information on their inhibitory characteristics.
| Parameter | This compound | L-Norvaline | Reference |
| Inhibitor Type | Non-competitive | Non-competitive | [1] |
| Reported IC50/Ki | Not explicitly reported | Not explicitly reported in a comparative study | N/A |
| Effective Concentrations in Cell-Based Assays | 0.01, 0.1, 1, 10 mM in RAW264.7 macrophages | 0.01, 0.1, 1, 10 mM in RAW264.7 macrophages | [2] |
Experimental Protocols
To facilitate further research and direct comparison, this section provides a detailed methodology for a typical in vitro arginase inhibition assay.
Arginase Inhibition Assay (Colorimetric)
This protocol is designed to determine the inhibitory potential of compounds against arginase by quantifying the amount of urea produced.
1. Reagents and Materials:
-
Recombinant human arginase 1
-
L-arginine solution (substrate)
-
Inhibitor compounds (this compound, L-norvaline)
-
Urea standard solution
-
Colorimetric urea detection reagent (e.g., containing α-isonitrosopropiophenone or diacetyl monoxime)
-
96-well microplate
-
Microplate reader
2. Assay Procedure:
-
Enzyme Activation: Pre-incubate the recombinant arginase enzyme with a manganese chloride (MnCl2) solution to ensure the presence of the essential cofactor.
-
Inhibitor Preparation: Prepare serial dilutions of this compound and L-norvaline in the assay buffer.
-
Reaction Setup:
-
Add the activated arginase enzyme solution to each well of a 96-well plate.
-
Add the diluted inhibitor solutions to the respective wells. Include a control group with buffer only (no inhibitor).
-
Initiate the enzymatic reaction by adding the L-arginine substrate solution to all wells.
-
-
Incubation: Incubate the microplate at 37°C for a specified period (e.g., 30-60 minutes) to allow for the enzymatic conversion of L-arginine to urea and ornithine.
-
Reaction Termination: Stop the reaction by adding a strong acid (e.g., a mixture of sulfuric acid, phosphoric acid, and water).
-
Color Development: Add the colorimetric urea detection reagent to all wells. Heat the plate to facilitate the reaction between urea and the detection reagent, which results in a colored product.
-
Absorbance Measurement: After cooling to room temperature, measure the absorbance of each well using a microplate reader at the appropriate wavelength for the chosen detection reagent (typically between 520-540 nm).
-
Data Analysis:
-
Generate a standard curve using the urea standard solutions.
-
Calculate the concentration of urea produced in each well based on the standard curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Calculate the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of arginase activity, by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Signaling Pathway and Experimental Workflow
Arginase Signaling Pathway
Arginase plays a critical role in regulating the availability of L-arginine, which is a substrate for both arginase and nitric oxide synthase (NOS). Inhibition of arginase leads to an increase in intracellular L-arginine levels, thereby promoting the production of nitric oxide (NO) by NOS. NO is a key signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses.
Caption: Arginase and NOS compete for L-arginine. Norvaline inhibits arginase, increasing L-arginine for NO synthesis.
Experimental Workflow for Arginase Inhibitor Screening
The following diagram illustrates a typical workflow for screening and characterizing arginase inhibitors.
Caption: Workflow for identifying and characterizing novel arginase inhibitors.
Conclusion
Both this compound and L-norvaline are established inhibitors of arginase. While L-norvaline is the biologically active isomer responsible for this inhibition, the racemic mixture this compound is also effective, likely due to its L-norvaline content. The primary mode of action for L-norvaline is non-competitive inhibition. A significant gap in the current literature is the absence of a direct comparative study quantifying the inhibitory potency (IC50 or Ki values) of both compounds under identical experimental conditions. The provided experimental protocol for an arginase inhibition assay offers a standardized method for researchers to perform such a comparison. The elucidation of the precise inhibitory potencies will be crucial for the rational design and interpretation of future studies investigating the therapeutic potential of these arginase inhibitors.
References
A Comparative Analysis of DL-Norvaline and DFMO on Polyamine Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of polyamine synthesis inhibition is critical for advancing therapeutic strategies in oncology and other proliferative diseases. This guide provides a comprehensive comparative analysis of two key inhibitors, DL-norvaline and DFMO (α-difluoromethylornithine), detailing their mechanisms of action, effects on polyamine levels, and the signaling pathways they modulate. Experimental data is presented to support these findings, alongside detailed protocols for key assays.
Introduction to Polyamine Synthesis and its Inhibition
Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for cell growth, differentiation, and proliferation. Their biosynthesis is a tightly regulated process, and dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention. The polyamine synthesis pathway begins with the conversion of arginine to ornithine by the enzyme arginase. Ornithine is then decarboxylated by ornithine decarboxylase (ODC), the rate-limiting enzyme in the pathway, to produce putrescine. Putrescine is subsequently converted to spermidine and spermine through the action of spermidine synthase and spermine synthase, respectively.
This guide focuses on two inhibitors that target different key enzymes in this pathway:
-
This compound: A competitive inhibitor of arginase.
-
DFMO (Eflornithine): An irreversible inhibitor of ornithine decarboxylase (ODC).
Mechanism of Action
This compound and DFMO inhibit polyamine synthesis through distinct mechanisms targeting different enzymatic steps.
This compound acts as a competitive inhibitor of arginase , the enzyme responsible for the hydrolysis of L-arginine to L-ornithine and urea. By competing with arginine for the active site of arginase, this compound reduces the intracellular pool of ornithine, the substrate for ODC. This indirect mechanism leads to a decreased rate of polyamine biosynthesis.[1][2]
DFMO , on the other hand, is a mechanism-based, irreversible inhibitor of ornithine decarboxylase (ODC) .[3] It acts as a suicide substrate, meaning that the enzyme converts DFMO into a reactive intermediate that then covalently binds to the enzyme's active site, leading to its permanent inactivation. This direct inhibition of the rate-limiting step of polyamine synthesis results in a potent and specific reduction of polyamine levels.
Comparative Data on Polyamine Synthesis Inhibition
While direct head-to-head comparative studies are limited, the existing literature provides valuable insights into the differential effects of this compound and DFMO on polyamine levels and enzyme activities.
Table 1: Comparative Effects of this compound and DFMO on Polyamine Synthesis
| Feature | This compound | DFMO (Eflornithine) |
| Target Enzyme | Arginase[1][2] | Ornithine Decarboxylase (ODC) |
| Mechanism of Inhibition | Competitive | Irreversible (Suicide Inhibitor) |
| Effect on Putrescine | Reduction (indirect) | Significant Depletion |
| Effect on Spermidine | Reduction (indirect) | Significant Depletion |
| Effect on Spermine | Variable | Often less affected or unaffected |
| Cellular Effects | Inhibition of cell proliferation | Inhibition of cell proliferation, G1 cell cycle arrest |
Signaling Pathways
The inhibition of polyamine synthesis by this compound and DFMO leads to the modulation of various intracellular signaling pathways, impacting cell survival, proliferation, and differentiation.
This compound and Arginase Inhibition
By inhibiting arginase, this compound primarily affects pathways dependent on the availability of arginine and its downstream metabolites, including nitric oxide (NO) and polyamines. The increased availability of arginine can enhance the activity of nitric oxide synthase (NOS), leading to increased NO production, which has diverse cellular effects, including vasodilation and immunomodulation. The impact on polyamine-dependent signaling is a direct consequence of reduced ornithine availability.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A novel combination therapy of arginine deiminase and an arginase inhibitor targeting arginine metabolism in the tumor and immune microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyamine Depletion by D, L-alpha-difluoromethylornithine Inhibits Ewing Sarcoma Metastasis by Inducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral HPLC Method Validation for D- and L-Norvaline Separation
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of amino acids is a critical quality attribute in the pharmaceutical industry. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of enantiomers. This guide provides a comparative overview of validated chiral HPLC methods for the separation of D- and L-norvaline, offering insights into different analytical approaches and their performance characteristics.
Introduction to Chiral Separation of Norvaline
Norvaline, a non-proteinogenic amino acid, exists as two enantiomers, D-norvaline and L-norvaline. The stereospecificity of biological systems often means that only one enantiomer is therapeutically active or that the other may have undesirable effects. Consequently, robust and reliable analytical methods are required to ensure the enantiomeric purity of norvaline in drug substances and products. This guide compares two distinct chiral HPLC methods: one employing derivatization followed by separation on a polysaccharide-based chiral stationary phase, and another utilizing a quinidine-silica hybrid monolithic column for the separation of derivatized norvaline.
Comparison of Validated Chiral HPLC Methods
The following tables summarize the performance of two different chiral HPLC methods for the separation of D- and L-norvaline. These methods utilize different chiral stationary phases and analytical strategies, providing a basis for selecting the most suitable approach for a specific application.
Table 1: Method A - Pre-column Derivatization with OPA and Separation on a Polysaccharide-Based CSP
| Validation Parameter | Result |
| Linearity (D-Norvaline) | |
| Range | 0.05% to 0.5% of L-Norvaline concentration |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (D-Norvaline) | |
| Recovery | 96% to 106% |
| Specificity | The method is specific for the D- and L-enantiomers. |
| Limit of Detection (LOD) | Not explicitly reported for norvaline. |
| Limit of Quantitation (LOQ) | 0.05% of L-Norvaline concentration |
| Precision | Not explicitly reported for norvaline. |
Table 2: Method B - Pre-column Derivatization with FMOC and Separation on a Quinidine-Silica Hybrid Monolithic Column
| Validation Parameter | Result |
| Linearity | Not explicitly reported. |
| Accuracy | Not explicitly reported. |
| Specificity | The method is specific for the D- and L-enantiomers. |
| Limit of Detection (LOD) | 9.3 µM |
| Limit of Quantitation (LOQ) | 31 µM |
| Precision | Not explicitly reported. |
Experimental Protocols
Detailed methodologies for the two compared chiral HPLC methods are provided below. These protocols are based on published research and offer a starting point for method implementation and adaptation.
Method A: Pre-column Derivatization with o-Phthaldialdehyde (OPA) and Separation on a Chiralcel OD-3R Column
This method, adapted from a procedure for D/L-valine, is applicable to other amino acids including norvaline.[1] It involves a pre-column derivatization step to form fluorescent isoindole adducts, which are then separated on a polysaccharide-based chiral stationary phase.
Chromatographic Conditions:
-
Column: Chiralcel OD-3R (dimensions not specified)
-
Mobile Phase: Not explicitly detailed for norvaline, but typically a mixture of hexane and an alcohol for normal-phase chromatography on this type of column.
-
Flow Rate: Not specified.
-
Detection: Fluorescence (excitation and emission wavelengths specific to the OPA adducts).
-
Temperature: Not specified.
Derivatization Procedure:
A solution of D/L-norvaline is reacted with o-phthaldialdehyde (OPA) and a thiol-containing reagent (e.g., N-acetyl-L-cysteine) to form diastereomeric isoindole adducts.
Validation Summary:
This method has been validated for linearity and accuracy for the D-enantiomer in the presence of the L-enantiomer.[1] The limit of quantitation is reported to be 0.05%.[1]
Method B: Pre-column Derivatization with 9-fluorenylmethoxycarbonyl chloride (FMOC) and Separation on a Quinidine-Silica Hybrid Monolithic Column
This nano-LC method utilizes a novel quinidine-silica hybrid monolithic column for the enantioseparation of FMOC-derivatized amino acids, including norvaline.[2]
Chromatographic Conditions:
-
Column: O-[2-(methacryloyloxy)-ethylcarbamoyl]-10,11-dihydroquinidine (MQD)-silica hybrid monolithic column
-
Mobile Phase: Optimized with varying apparent pH, acetonitrile content, and buffer concentration.
-
Flow Rate: Suitable for nano-LC.
-
Detection: Not specified, but typically UV or fluorescence for FMOC derivatives.
-
Temperature: Not specified.
Derivatization Procedure:
Norvaline is derivatized with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) to introduce a chromophore/fluorophore and to create derivatives suitable for separation on the chiral stationary phase.
Validation Summary:
This method has been validated for its limits of detection (LOD) and quantitation (LOQ), which were found to be 9.3 µM and 31 µM for norvaline enantiomers, respectively.[2]
Experimental Workflow and Logic
The following diagrams illustrate the general workflow for chiral HPLC method validation and the logical relationship of key validation parameters.
Conclusion
The choice of a chiral HPLC method for the separation of D- and L-norvaline depends on several factors, including the required sensitivity, the availability of instrumentation, and the nature of the sample matrix. Method A, utilizing a well-established polysaccharide-based column after derivatization, demonstrates good accuracy and a low limit of quantitation, making it suitable for impurity testing. Method B, employing a novel monolithic column, offers very low limits of detection and quantitation, which is advantageous for trace-level analysis. Researchers and drug development professionals should carefully consider the validation data and experimental protocols presented in this guide to select and implement the most appropriate method for their specific needs. Further validation would be required to confirm the performance of these methods in a specific laboratory environment and for a particular sample matrix.
References
Cross-Validation of DL-Norvaline Quantification: A Comparative Guide to GC-MS and LC-MS Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of non-proteinogenic amino acids like DL-norvaline is critical for various applications, from metabolic research to pharmaceutical quality control. The two most powerful analytical techniques for this purpose, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), offer distinct advantages and disadvantages. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the optimal technique for specific research needs.
The choice between GC-MS and LC-MS for this compound quantification hinges on several factors, including the required sensitivity, sample matrix complexity, desired throughput, and the need for chiral separation. While both techniques provide high levels of sensitivity and selectivity, their underlying principles of separation and ionization necessitate different sample preparation strategies and yield distinct performance characteristics.
At a Glance: Key Performance Metrics
The following table summarizes the expected performance of GC-MS and LC-MS/MS for the quantification of this compound, based on published data for similar amino acids. It is important to note that actual performance may vary depending on the specific instrumentation, method optimization, and sample matrix.
| Parameter | GC-MS (with Derivatization) | LC-MS/MS (with or without Derivatization) |
| Limit of Detection (LOD) | 0.03 - 12 µM[1] | 0.25 ng/mL - 10 µM |
| Limit of Quantification (LOQ) | 0.3 - 30 µM[1] | 0.19 - 0.89 pmol (derivatized) |
| Linearity (R²) | > 0.99[2] | > 0.99 |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Recovery) | 80 - 115% | 87 - 114% |
| Sample Throughput | Lower (due to derivatization) | Higher (especially with direct injection) |
| Chiral Separation | Requires chiral column and derivatization | Possible with chiral column or chiral mobile phase additive |
| Matrix Effects | Less prone | More prone to ion suppression/enhancement |
The Analytical Workflow: A Visual Comparison
The fundamental difference in the analytical workflow between GC-MS and LC-MS for a polar compound like this compound lies in the sample preparation stage. GC-MS necessitates a chemical derivatization step to increase the volatility of the analyte, making it suitable for gas-phase separation. In contrast, LC-MS can often analyze polar compounds directly in their native form, although derivatization can sometimes be employed to enhance sensitivity and chromatographic performance.
Experimental Protocols
GC-MS Quantification of this compound (with Derivatization)
This protocol describes a general procedure for the chiral separation and quantification of this compound using GC-MS, which requires a derivatization step to make the amino acid volatile.
1. Sample Preparation and Derivatization:
-
Internal Standard Addition: To a known volume of sample (e.g., plasma, cell culture media), add a known amount of a suitable internal standard, such as a stable isotope-labeled norvaline (e.g., D7-L-norvaline).
-
Deproteinization (if necessary): For biological samples, precipitate proteins by adding a solvent like acetonitrile or methanol, followed by centrifugation.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Derivatization: A two-step derivatization is common for amino acids.
-
Esterification: React the dried sample with an esterifying agent (e.g., 3N HCl in methanol) at an elevated temperature (e.g., 100°C for 30 minutes) to convert the carboxylic acid group to an ester. Dry the sample again under nitrogen.
-
Acylation: React the esterified sample with an acylating agent (e.g., trifluoroacetic anhydride - TFAA) in a suitable solvent (e.g., methylene chloride) at a moderate temperature (e.g., 60°C for 20 minutes) to derivatize the amino group.
-
-
Reconstitution: After cooling, evaporate the excess reagent and solvent and reconstitute the derivatized sample in a solvent suitable for GC injection (e.g., ethyl acetate).
2. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: A chiral capillary column is required for the separation of D and L enantiomers, for example, a Chirasil-Val column.
-
Injection: Inject 1-2 µL of the derivatized sample in splitless mode.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 250°C) at a controlled rate.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used for quantitative analysis to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized norvaline and the internal standard.
LC-MS/MS Quantification of this compound
This protocol outlines a method for the quantification of this compound using LC-MS/MS. This technique can often be performed without derivatization, simplifying sample preparation.
1. Sample Preparation:
-
Internal Standard Addition: Add a known amount of a suitable internal standard (e.g., stable isotope-labeled norvaline) to a known volume of the sample.
-
Deproteinization (if necessary): For biological matrices, precipitate proteins using a solvent like acetonitrile or a protein precipitation plate. Centrifuge to pellet the precipitated protein.
-
Dilution: Dilute the supernatant with the initial mobile phase to a concentration within the linear range of the assay.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: For chiral separation, a chiral column such as a Daicel Chiralpak ZWIX(+) is suitable. For achiral analysis, a reversed-phase C18 column can be used.
-
Mobile Phase: A gradient elution is typically employed. For example:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient might start with a low percentage of Mobile Phase B, which is gradually increased over the run to elute the analytes.
-
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used for amino acids.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for norvaline and its characteristic product ion, providing high selectivity and sensitivity.
Method Validation and Comparison
A thorough method validation is essential to ensure the reliability of the quantitative data. Key validation parameters include:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range. Both GC-MS and LC-MS/MS typically exhibit excellent linearity for amino acid analysis, with correlation coefficients (R²) greater than 0.99.
-
Sensitivity (LOD and LOQ): The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be accurately and precisely quantified. LC-MS/MS often demonstrates superior sensitivity compared to GC-MS for amino acids.
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). Both techniques can achieve high precision, with %RSD values typically below 15%.
-
Accuracy: The closeness of the mean of a set of results to the true value. It is often assessed by spike-recovery experiments. Both methods can provide high accuracy.
-
Matrix Effects: In LC-MS/MS, co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte, affecting the accuracy of quantification. These effects are generally less pronounced in GC-MS.
Conclusion: Choosing the Right Tool for the Job
Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantification of this compound. The choice between them should be guided by the specific requirements of the study.
-
GC-MS is a robust and well-established technique. Its main drawback is the necessity of a derivatization step, which can be time-consuming and a potential source of variability. However, it is less susceptible to matrix effects.
-
LC-MS/MS offers higher sensitivity and throughput, particularly when direct analysis without derivatization is possible. It is highly versatile and can be readily adapted for the analysis of a wide range of amino acids. However, it is more prone to matrix effects, which must be carefully evaluated and controlled.
For high-throughput screening and applications requiring the highest sensitivity, LC-MS/MS is often the preferred method. For targeted analysis in complex matrices where robustness is a key concern, GC-MS remains a valuable alternative. Ultimately, the optimal choice will depend on a careful consideration of the analytical goals, available instrumentation, and the nature of the samples being analyzed.
References
D-Norvaline: A Comparative Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-norvaline, a non-proteinogenic amino acid and an isomer of L-norvaline, has garnered attention in the sports nutrition and supplement market as a potential modulator of nitric oxide (NO) production. This guide provides a comprehensive comparison of the known biological activities of D-norvaline and its more extensively studied counterpart, L-norvaline. We will delve into their effects on key enzymes, potential toxicities, and the experimental evidence supporting these claims. A notable finding of this review is the conspicuous lack of robust, publicly available scientific data on the biological effects of D-norvaline, a critical consideration for the scientific community.
Comparison of Biological Activities: D-Norvaline vs. L-Norvaline
While both isomers are purported to act as arginase inhibitors, the level of scientific scrutiny applied to each varies significantly. L-norvaline has been the subject of numerous preclinical studies, whereas the evidence for D-norvaline's activity is largely anecdotal or based on marketing claims.
Arginase Inhibition and Nitric Oxide Production
L-norvaline is recognized as an inhibitor of arginase, the enzyme that converts L-arginine to ornithine and urea.[1] By inhibiting arginase, L-norvaline is thought to increase the bioavailability of L-arginine for nitric oxide synthase (NOS), leading to enhanced NO production. This mechanism is the basis for its investigation in conditions associated with endothelial dysfunction, such as hypertension.
Conversely, while D-norvaline is also marketed as an arginase inhibitor, there is a significant lack of peer-reviewed studies providing quantitative data, such as IC50 values, to substantiate this claim. A patent for amino acid compounds mentions that norvaline compounds promote vasodilation through the inhibition of arginase, but does not specify the isomer or provide supporting data.[2] The absence of such fundamental data makes it difficult to scientifically validate the purported mechanism of action for D-norvaline.
Neuroprotective and Other Biological Effects
L-norvaline has been investigated for its neuroprotective effects in preclinical models of Alzheimer's disease, where it has been shown to reduce amyloid-β deposition and improve cognitive function.[3] Some studies also suggest it possesses anti-inflammatory and anti-hyperglycemic properties.[4]
For D-norvaline, there is a dearth of scientific literature exploring its potential neuroprotective or other systemic biological activities. While some chemical suppliers mention its use in the synthesis of compounds with potential antiproliferative properties, this is distinct from direct biological activity in a physiological context.[5]
Toxicity Profile
The cytotoxicity of L-norvaline has been a subject of debate. One in vitro study reported that L-norvaline decreased cell viability at concentrations as low as 125 µM. However, a rebuttal to this study argued that such concentrations are high for in vitro studies and that most amino acids exhibit cytotoxicity at similar levels. In vivo studies in mice have not shown apparent toxicity at doses of 50 mg/kg.
The toxicological profile of D-norvaline is largely uncharacterized in the scientific literature. This lack of data represents a significant knowledge gap, particularly given its availability as a dietary supplement.
Quantitative Data Summary
The following table summarizes the available quantitative data for D-norvaline and L-norvaline. The significant lack of data for D-norvaline is a key takeaway.
| Biological Parameter | D-Norvaline | L-Norvaline | Other Arginase Inhibitors (for context) |
| Arginase Inhibition (IC50) | Data not available in published literature | Data not consistently reported; known inhibitor | nor-NOHA: ~50 nM - 500 nM (depending on isoform) |
| In Vitro Cytotoxicity | Data not available in published literature | Decreased cell viability reported at ≥125 µM in one study | Not applicable |
| In Vivo Toxicity | Data not available in published literature | No apparent toxicity reported in mice at 50 mg/kg | Not applicable |
Experimental Protocols
To facilitate further research and standardized comparison, this section details common methodologies for assessing the biological activities discussed.
Arginase Inhibition Assay
This assay determines the ability of a compound to inhibit the arginase enzyme.
Principle: Arginase catalyzes the hydrolysis of L-arginine to L-ornithine and urea. The inhibitory effect of a compound is measured by quantifying the reduction in urea production in the presence of the inhibitor.
Generalized Protocol:
-
Enzyme Activation: Activate purified arginase I by incubation with a manganese sulfate solution in a suitable buffer (e.g., maleic acid buffer, pH 7.0) at 37°C.
-
Reaction Mixture: In a 96-well plate, combine the activated arginase enzyme with the test compound (e.g., D-norvaline, L-norvaline) at various concentrations. Include a control group with no inhibitor.
-
Substrate Addition: Initiate the enzymatic reaction by adding a solution of L-arginine (pH 9.5).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding an acidic solution (e.g., a mixture of H2SO4, H3PO4, and H2O).
-
Urea Detection: Add a colorimetric reagent (e.g., α-isonitrosopropiophenone or 2,3-butanedione) and heat the mixture to allow for color development.
-
Absorbance Measurement: Measure the absorbance of the resulting colored product using a microplate reader at the appropriate wavelength (e.g., 540 nm).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Nitric Oxide Production Measurement (Griess Assay)
This assay quantifies nitric oxide production by measuring its stable breakdown products, nitrite and nitrate.
Principle: The Griess reagent reacts with nitrite in an acidic solution to form a purple azo dye. The intensity of the color is proportional to the nitrite concentration. Nitrate in the sample can be first reduced to nitrite to measure total NO production.
Generalized Protocol:
-
Cell Culture: Culture endothelial cells (e.g., HUVECs) in a 96-well plate until confluent.
-
Cell Treatment: Treat the cells with the test compounds (D-norvaline or L-norvaline) and/or a stimulant of NO production (e.g., bradykinin) for a specified time.
-
Sample Collection: Collect the cell culture supernatant.
-
Nitrate Reduction (Optional): To measure total NO production (nitrite + nitrate), incubate the supernatant with nitrate reductase to convert nitrate to nitrite.
-
Griess Reaction: Add the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubation: Incubate at room temperature for a short period (e.g., 15 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.
-
Data Analysis: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of a compound on cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Generalized Protocol:
-
Cell Seeding: Seed cells (e.g., a neuronal cell line) in a 96-well plate and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with various concentrations of the test compound (D-norvaline or L-norvaline) for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 4 hours) at 37°C to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to an untreated control group.
Visualizations
Signaling Pathway of L-Norvaline in Nitric Oxide Production
Caption: L-Norvaline inhibits arginase, increasing L-arginine for NO synthesis.
Experimental Workflow for Arginase Inhibition Assay
Caption: Workflow for determining arginase inhibition by norvaline isomers.
Conclusion
This comparative guide highlights a significant disparity in the scientific evidence supporting the biological activities of D-norvaline versus L-norvaline. While L-norvaline is a recognized arginase inhibitor with demonstrated effects in preclinical studies, the claims surrounding D-norvaline's efficacy as a nitric oxide booster lack robust, publicly available scientific validation. The absence of quantitative data on D-norvaline's arginase inhibition and its potential toxicity is a critical issue that warrants caution from researchers, clinicians, and consumers. Further rigorous, independent scientific investigation is imperative to substantiate the marketing claims and ensure the safety and efficacy of D-norvaline as a dietary supplement. For drug development professionals, the current body of evidence does not support the pursuit of D-norvaline as a therapeutic agent without substantial foundational research.
References
A Comparative Guide to the Efficacy of DL-Norvaline and Other Nitric Oxide Enhancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of DL-norvaline with other common nitric oxide (NO) enhancers, namely L-arginine and L-citrulline. The information is compiled from preclinical and clinical studies to assist researchers and professionals in drug development in understanding the relative merits and mechanisms of these compounds.
Introduction to Nitric Oxide Enhancement
Nitric oxide is a critical signaling molecule involved in numerous physiological processes, most notably in vasodilation, which is crucial for cardiovascular health, athletic performance, and various therapeutic applications. The bioavailability of NO is primarily dependent on the activity of nitric oxide synthase (NOS) enzymes, which convert L-arginine to NO. Consequently, strategies to enhance NO production often focus on increasing the substrate availability for NOS or modulating its activity. This guide focuses on three key compounds: this compound, L-arginine, and L-citrulline.
Mechanisms of Action
-
This compound: This non-proteinogenic amino acid acts as an inhibitor of the enzyme arginase.[1] Arginase competes with NOS for the same substrate, L-arginine, by converting it to ornithine and urea. By inhibiting arginase, this compound increases the bioavailability of L-arginine for NOS, thereby indirectly enhancing NO production.[1]
-
L-Arginine: As the direct substrate for NOS, L-arginine supplementation is a straightforward approach to increasing NO synthesis.[2][3] However, its oral bioavailability can be limited due to extensive metabolism by arginase in the intestines and liver.[4]
-
L-Citrulline: This amino acid is a precursor to L-arginine. Oral L-citrulline supplementation is considered a more efficient way to increase plasma L-arginine levels than L-arginine supplementation itself. This is because L-citrulline bypasses hepatic metabolism and is converted to L-arginine in the kidneys and other tissues, providing a sustained release of the NOS substrate.
Comparative Efficacy Data
The following tables summarize quantitative data from various studies on the efficacy of this compound, L-arginine, and L-citrulline in enhancing markers of nitric oxide production. It is important to note that direct head-to-head clinical trials comparing all three compounds are limited, and the presented data is a synthesis from different experimental settings.
Table 1: In Vitro and Preclinical Efficacy of Nitric Oxide Enhancers
| Compound | Model System | Key Parameter | Dosage/Concentration | Results | Reference |
| This compound | Murine Macrophage Lysates | Arginase Inhibition | 10 mM | Inhibition of arginase-mediated urea production | |
| L-Norvaline | Human Arginase I | Arginase Inhibition (IC50) | 55 µM | Potent inhibition of human arginase I | |
| L-Arginine | Hypercholesterolemic Mice | Aerobic Exercise Capacity & NO Production | Not specified | Restored exercise-induced NO synthesis and normalized aerobic capacity | |
| Arginase Inhibitor (ABH) | Old Rats | eNOS Coupling & Vascular Function | Not specified | Restored eNOS coupling, improved endothelial function, and increased vascular compliance |
Table 2: Clinical Efficacy of L-Arginine and L-Citrulline on Plasma Arginine and Nitric Oxide Metabolites
| Compound(s) | Study Population | Dosage | Duration | Change in Plasma L-Arginine | Change in Plasma/Urine NO Metabolites (Nitrate/Nitrite) | Reference |
| L-Arginine | Healthy Males | 6 g (acute) | 1 day | Significant increase post-supplementation | No significant increase in NOx | |
| L-Citrulline | Healthy Volunteers | 3 g twice daily | 1 week | Dose-dependent increase in Cmax and AUC, more effective than L-arginine | Significant increase in urinary nitrate and cGMP | |
| L-Citrulline + L-Arginine | Healthy Males | 1 g L-Citrulline + 1 g L-Arginine | 8 days | More efficient increase in plasma L-arginine vs. 2g of either alone | Not reported | |
| L-Citrulline | Healthy Females | 3.2 g/day | 5 days | Significantly increased plasma L-arginine | Significantly increased plasma NOx |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used to assess the efficacy of nitric oxide enhancers.
Measurement of Arginase Activity Inhibition
Principle: This assay quantifies the activity of arginase by measuring the production of urea from the hydrolysis of L-arginine. The inhibitory effect of a compound like this compound is determined by comparing the arginase activity in the presence and absence of the inhibitor.
Protocol Summary:
-
Sample Preparation: Cell or tissue lysates are prepared to release the arginase enzyme.
-
Reaction Mixture: A reaction buffer containing L-arginine (the substrate) and manganese chloride (a cofactor for arginase) is prepared.
-
Incubation: The lysate is incubated with the reaction mixture, with and without the arginase inhibitor (e.g., this compound), at 37°C.
-
Urea Quantification: The reaction is stopped, and the amount of urea produced is measured colorimetrically. A common method involves the reaction of urea with a reagent mixture (e.g., containing α-isonitrosopropiophenone) to produce a colored product, which is then quantified using a spectrophotometer.
-
Calculation: The percentage of inhibition is calculated by comparing the urea produced in the presence of the inhibitor to the control (no inhibitor). The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be determined.
Quantification of Nitric Oxide Production (Griess Assay)
Principle: Direct measurement of NO is challenging due to its short half-life. Therefore, NO production is often assessed by measuring its stable breakdown products, nitrite (NO2-) and nitrate (NO3-). The Griess assay is a common colorimetric method for detecting nitrite.
Protocol Summary:
-
Sample Collection: Biological samples such as cell culture media, plasma, or tissue homogenates are collected.
-
Nitrate Reduction (Optional but recommended): Since NO is oxidized to both nitrite and nitrate, nitrate reductase is often used to convert all nitrate in the sample to nitrite for a more accurate measurement of total NO production.
-
Griess Reagent Addition: The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the samples.
-
Color Development: In an acidic environment, nitrite reacts with the Griess reagent to form a purple azo compound.
-
Spectrophotometric Measurement: The absorbance of the colored product is measured using a spectrophotometer, typically at a wavelength of 540 nm.
-
Quantification: The nitrite concentration in the sample is determined by comparing its absorbance to a standard curve generated with known concentrations of sodium nitrite.
Assessment of Endothelium-Dependent Vasodilation
Principle: This method assesses the ability of blood vessels to dilate in response to stimuli that trigger endothelial NO release. It is a functional measure of endothelial health and NO bioavailability.
Protocol Summary (Forearm Blood Flow Plethysmography):
-
Subject Preparation: The subject rests in a supine position in a temperature-controlled room. A catheter is inserted into the brachial artery of the non-dominant arm for drug infusion.
-
Baseline Measurement: Forearm blood flow (FBF) is measured using strain-gauge plethysmography.
-
Infusion of Vasoactive Agents:
-
An endothelium-dependent vasodilator (e.g., acetylcholine or bradykinin) is infused at increasing doses to stimulate NO production from the endothelium.
-
An endothelium-independent vasodilator (e.g., sodium nitroprusside, an NO donor) is infused to assess the responsiveness of the vascular smooth muscle directly.
-
-
FBF Measurement: FBF is measured at each dose of the infused agents.
-
Co-infusion with NOS Inhibitor (Optional): To confirm the role of NO, the endothelium-dependent vasodilator can be co-infused with a NOS inhibitor (e.g., L-NMMA). A blunted vasodilator response in the presence of the inhibitor indicates that the initial response was NO-dependent.
-
Data Analysis: The change in FBF from baseline is calculated and plotted against the dose of the vasoactive agent to generate dose-response curves.
Signaling Pathways and Experimental Workflows
Nitric Oxide Synthesis and Arginase Competition
The following diagram illustrates the central role of L-arginine in the synthesis of nitric oxide by NOS and its competition with the arginase pathway. This compound's point of intervention is also highlighted.
References
- 1. lifetein.com [lifetein.com]
- 2. L-arginine: Benefits, Dosage, Side Effects, and More [healthline.com]
- 3. Effects of Arginine Supplementation on Athletic Performance Based on Energy Metabolism: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and pharmacodynamic properties of oral L-citrulline and L-arginine: impact on nitric oxide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro vs. In Vivo Toxicity of DL-Norvaline: A Comparative Review
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported in vitro and in vivo toxicity of DL-norvaline, a non-proteinogenic amino acid analog of valine. While in vitro studies have raised concerns about its potential cytotoxicity, in vivo evidence presents a more complex picture, suggesting a favorable safety profile and even neuroprotective effects under certain conditions. This document aims to objectively present the available experimental data, detail the methodologies employed in key studies, and illustrate the proposed signaling pathways to aid in the comprehensive evaluation of this compound's toxicological profile.
Data Presentation: A Comparative Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies on this compound toxicity. A significant disparity is observed between the concentrations inducing toxicity in cell cultures and the doses administered in animal models that have not resulted in adverse effects.
| In Vitro Study | Cell Line | Endpoint | Effective Concentration | Reference |
| Samardzic & Rodgers, 2019 | SH-SY5Y (Human Neuroblastoma) | Decreased Cell Viability | As low as 125 µM | --INVALID-LINK-- |
| Necrotic Cell Death | Not specified | |||
| Mitochondrial Dysfunction | 500 µM and 2000 µM |
| In Vivo Study | Animal Model | Route of Administration | Dosage | Observed Effects | Reference |
| Polis et al., 2018, 2019 | 3xTg-AD Mice (Alzheimer's Model) | Oral (in drinking water) | 250 mg/L | Neuroprotective: Improved cognitive function, reduced microgliosis, and decreased amyloid-beta plaques. No apparent toxicity.[1][2] | --INVALID-LINK--, --INVALID-LINK-- |
| Polis et al. (as cited in a 2019 review) | Mice | Not specified | 50 mg/kg | No indications of toxicity.[3][4] | --INVALID-LINK-- |
| Acute Oral Toxicity (LD50) | |||||
| This compound Safety Data Sheet | Rat | Oral | Not Available (N/A) | The oral LD50 for this compound in rats is not available in the reviewed literature.[5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of toxicological data. Below are the protocols for the key experiments cited in this guide.
In Vitro Cytotoxicity Assessment: SH-SY5Y Human Neuroblastoma Cells
1. Cell Culture and Treatment:
-
Cell Line: SH-SY5Y human neuroblastoma cells.
-
Culture Medium: Typically Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: For experiments, cells are seeded in 96-well plates. After reaching a desired confluency, the culture medium is replaced with a medium containing various concentrations of this compound (e.g., 0-2000 µM).
2. Cell Viability Assay (MTT Assay):
-
Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Procedure:
-
After the desired incubation period with this compound, the treatment medium is removed.
-
A solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well.
-
The plate is incubated for a further 3-4 hours at 37°C.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Cell viability is expressed as a percentage of the untreated control cells.
-
3. Mitochondrial Membrane Potential Assay (JC-1 Assay):
-
Principle: The JC-1 dye is a lipophilic cation that accumulates in the mitochondria of healthy cells, forming red fluorescent aggregates. In apoptotic or metabolically stressed cells with a depolarized mitochondrial membrane, JC-1 remains in the cytoplasm as green fluorescent monomers. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial dysfunction.
-
Procedure:
-
Cells are cultured and treated with this compound as described above.
-
The cells are then incubated with the JC-1 dye in the culture medium for a specified time (e.g., 15-30 minutes) at 37°C.
-
After incubation, the cells are washed with a buffer to remove the excess dye.
-
The fluorescence is measured using a fluorescence microscope, flow cytometer, or a fluorescence plate reader. Red fluorescence is typically measured at an excitation/emission of ~585/590 nm, and green fluorescence at ~514/529 nm.
-
The ratio of red to green fluorescence is calculated to determine the change in mitochondrial membrane potential.
-
In Vivo Neuroprotection Assessment: 3xTg-AD Mouse Model of Alzheimer's Disease
1. Animal Model and Treatment:
-
Animal Model: Triple-transgenic (3xTg-AD) mice, which develop age-dependent amyloid-beta plaques and neurofibrillary tangles, mimicking key pathologies of Alzheimer's disease.
-
Treatment: L-norvaline is dissolved in the drinking water at a concentration of 250 mg/L and provided ad libitum to the mice for a specified duration (e.g., 3 months). Control animals receive regular drinking water.
2. Behavioral Testing (e.g., Morris Water Maze):
-
Principle: This test assesses spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of water using visual cues.
-
Procedure:
-
Acquisition Phase: Mice undergo several trials per day for several consecutive days to learn the location of the hidden platform. The time taken to find the platform (escape latency) and the path length are recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
-
3. Immunohistochemistry for Neuropathological Markers:
-
Principle: This technique uses antibodies to visualize the presence and distribution of specific proteins in tissue sections.
-
Procedure:
-
Following the treatment period, mice are euthanized, and their brains are collected and fixed (e.g., in paraformaldehyde).
-
The brains are sectioned using a cryostat or microtome.
-
The sections are incubated with primary antibodies specific for markers of interest, such as amyloid-beta (for plaques) and Iba1 (for microglia, to assess neuroinflammation).
-
The sections are then incubated with fluorescently labeled secondary antibodies that bind to the primary antibodies.
-
The sections are imaged using a fluorescence or confocal microscope, and the extent of plaque deposition and microgliosis is quantified.
-
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Proposed in vitro glutamate-mediated excitotoxicity pathway of this compound.
Caption: Proposed in vivo neuroprotective pathway of L-norvaline.
Caption: Comparative experimental workflows for in vitro and in vivo studies of this compound.
Discussion and Conclusion
The available evidence highlights a significant discrepancy between the in vitro and in vivo toxicological profiles of this compound. In vitro studies using the SH-SY5Y neuroblastoma cell line have demonstrated cytotoxicity and mitochondrial dysfunction at concentrations as low as 125 µM. The proposed mechanism for this in vitro toxicity centers on glutamate-mediated excitotoxicity, a phenomenon that may be exacerbated in a cell culture system lacking astrocytes, which are crucial for glutamate homeostasis in the brain.
In contrast, in vivo studies in rodent models have not reported apparent toxicity at doses reasonably higher than those expected from dietary supplementation. In a mouse model of Alzheimer's disease, L-norvaline administered in drinking water at 250 mg/L showed significant neuroprotective effects, including improved cognition and reduced neuropathology. Another study in mice reported no signs of toxicity at a dose of 50 mg/kg. The neuroprotective effects in vivo are attributed to the inhibition of arginase and S6K1, leading to reduced neuroinflammation and amyloid-beta pathology.
References
- 1. L-Norvaline Reverses Cognitive Decline and Synaptic Loss in a Murine Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Norvaline Restores the BBB Integrity in a Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of DL-Norvaline and Other Arginase Inhibitors for Research and Development
For researchers and drug development professionals investigating the therapeutic potential of arginase inhibition, a clear understanding of the comparative efficacy of available inhibitors is paramount. This guide provides an objective comparison of DL-norvaline and other prominent arginase inhibitors, supported by experimental data to inform compound selection for studies in cardiovascular disease, immuno-oncology, and metabolic disorders.
Arginase plays a critical role in regulating L-arginine bioavailability. There are two isoforms, Arginase I (ARG1) and Arginase II (ARG2), which catalyze the hydrolysis of L-arginine to ornithine and urea.[1] This function places arginase in direct competition with nitric oxide synthase (NOS), which also utilizes L-arginine to produce nitric oxide (NO), a key signaling molecule in vasodilation and immune response.[2][3] By inhibiting arginase, more L-arginine is available for NOS, leading to enhanced NO production.[4][5]
Comparative Analysis of Arginase Inhibitor Potency
| Inhibitor | Target Arginase Isoform(s) | IC50 | Ki | Mechanism of Inhibition | Reference(s) |
| This compound | Arginase (unspecified) | Data not available | Data not available | Non-competitive | |
| L-Norvaline | Arginase (non-selective) | Inhibits urea production at 10 mM | Data not available | Competitive / Non-selective | |
| nor-NOHA | Arginase I & II | 340 ± 12 µM (rat kidney) | 500 nM (Arginase I), 50 nM (Arginase II) | Competitive | |
| NOHA | Arginase (unspecified) | 230 ± 26 µM (rat kidney) | 42 µM (rat liver) | Competitive | |
| BEC | Arginase I & II | Data not available | 500 nM (rat ARG1), 30 nM (human ARG2) | Slow-binding, Competitive | |
| ABH | Arginase I | 0.14 ± 0.01 µM (human) | Data not available | Competitive | |
| OATD-02 | Arginase I & II | 17 nM (ARG1), 34 nM (ARG2) | Data not available | Dual ARG1/ARG2 Inhibitor | Not specified |
| DFMO | Arginase (weak) | Data not available | 3.9 ± 1.0 mM | Irreversible (ODC) / Weak (Arginase) |
Signaling Pathway of Arginase Inhibition
The diagram below illustrates the metabolic fate of L-arginine and the mechanism by which arginase inhibitors enhance nitric oxide production. Arginase and nitric oxide synthase (NOS) compete for L-arginine. Inhibition of arginase shunts L-arginine toward the NOS pathway, increasing NO synthesis.
Experimental Protocols
The determination of arginase inhibitory activity is crucial for comparative studies. Below is a generalized protocol for a colorimetric microplate-based arginase activity assay, synthesized from common methodologies.
Objective: To determine the IC50 value of a test compound (e.g., this compound) by measuring its ability to inhibit the conversion of L-arginine to urea by the arginase enzyme.
Materials:
-
Purified Arginase I or II enzyme or cell/tissue lysate
-
Arginase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
L-Arginine solution (substrate)
-
Test inhibitor stock solution (dissolved in an appropriate solvent like water or DMSO)
-
Urea standards
-
Colorimetric reagents for urea detection (e.g., α-isonitrosopropiophenone or diacetyl monoxime-based reagents)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Activation (if required):
-
Pre-incubate the arginase enzyme solution with a cofactor, typically MnCl2 (e.g., 10 mM), in assay buffer for 10-20 minutes at 37°C to ensure maximal enzyme activity.
-
-
Assay Preparation:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well microplate, add a fixed volume (e.g., 25 µL) of each inhibitor dilution to triplicate wells. Include wells for a vehicle control (no inhibitor) and a blank control (no enzyme).
-
-
Enzyme Addition and Pre-incubation:
-
Add the activated arginase enzyme solution (e.g., 25 µL) to all wells except the blank controls.
-
Pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the L-arginine substrate solution (e.g., 50 µL) to all wells. The final concentration of L-arginine should be close to its Km value for the enzyme.
-
Incubate the plate at 37°C for a defined period (e.g., 20-60 minutes) during which the reaction is linear.
-
-
Termination of Reaction:
-
Stop the reaction by adding a strong acid solution (e.g., a mixture of H2SO4, H3PO4, and water). This denatures the enzyme and prepares the sample for color development.
-
-
Urea Detection (Color Development):
-
Add the colorimetric reagent for urea detection to all wells.
-
Heat the plate (e.g., at 95-100°C) for the time specified by the reagent manufacturer (typically 30-60 minutes) to allow for color development. The urea produced by arginase reacts to form a colored product.
-
Cool the plate to room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at the appropriate wavelength (e.g., 540-570 nm) using a microplate reader.
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
This guide provides a foundational comparison for researchers. The selection of an appropriate arginase inhibitor will depend on the specific research question, including the target isoform, the required potency, and the experimental model being used.
References
Confirming DL-norvaline's Arginase Inhibition: A Comparative Guide Using Site-Directed Mutagenesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of DL-norvaline's mechanism of action as an arginase inhibitor. It outlines how site-directed mutagenesis can be a pivotal technique to confirm its binding and inhibitory function. Furthermore, it compares this compound with alternative arginase inhibitors, supported by experimental data and detailed protocols for key assays.
This compound's Primary Mechanism of Action: Arginase Inhibition
This compound is a non-proteinogenic amino acid, an isomer of valine, recognized primarily for its role as an inhibitor of the enzyme arginase.[1][2] Arginase and Nitric Oxide Synthase (NOS) compete for the same substrate, L-arginine. Arginase metabolizes L-arginine into urea and L-ornithine, thereby limiting the substrate available for NOS.[3][4][5] NOS utilizes L-arginine to produce L-citrulline and, crucially, nitric oxide (NO), a vital signaling molecule involved in vasodilation.
By inhibiting arginase, this compound increases the bioavailability of L-arginine for NOS, leading to enhanced NO production. This mechanism is the foundation for its investigation in cardiovascular health, particularly in managing hypertension. There are conflicting reports in the literature regarding the precise nature of this inhibition, with some sources describing it as non-competitive and others as competitive. This ambiguity underscores the need for further detailed kinetic studies.
Figure 1. Competing pathways for L-arginine metabolism and the inhibitory action of this compound.
Validation by Site-Directed Mutagenesis
While kinetic assays suggest this compound inhibits arginase, site-directed mutagenesis provides definitive evidence by identifying the specific amino acid residues essential for its binding. Although no published study to date has specifically mapped the this compound binding site on arginase using this method, a robust experimental plan can be proposed based on the known structure of the enzyme and mutagenesis studies performed on it.
Studies have identified key residues in the arginase active site that are crucial for binding its natural substrate, L-arginine. For instance, residues such as Asn130, Ser137, and Asn139 are involved in stabilizing the alpha-carboxyl group of arginine. A logical approach would be to mutate these and other active site residues and assess the impact on this compound's inhibitory capacity. A significant reduction in inhibition (i.e., a large increase in the IC₅₀ value) for a mutant enzyme would strongly implicate the altered residue in the binding of this compound.
Figure 2. Experimental workflow to confirm this compound's binding site using site-directed mutagenesis.
Performance Comparison: this compound vs. Alternative Arginase Inhibitors
This compound is one of several known arginase inhibitors. Its efficacy and specificity can be benchmarked against other well-characterized compounds, particularly boronic acid derivatives and other substrate analogs, which are among the most potent inhibitors discovered.
| Inhibitor | Chemical Class | Type of Inhibition | Target Isoform(s) | Reported Potency (Kᵢ or IC₅₀) |
| This compound | Amino Acid Analog | Competitive / Non-Competitive | Arginase I & II | Varies by study; mM range often required for significant inhibition in cell culture. |
| nor-NOHA | Arginine Analog | Competitive, Reversible | Arginase I & II | Kᵢ: ~0.5 µM (rat liver Arginase I); IC₅₀: <1 µM (aortic arginase) |
| NOHA | Arginine Analog | Competitive | Arginase I & II | IC₅₀: ~230 µM |
| BEC | Boronic Acid Deriv. | Competitive, Slow-Binding | Arginase I & II | Kᵢ: ~0.4-0.6 µM (Arginase I); ~0.31 µM (Arginase II) |
| ABH | Boronic Acid Deriv. | Competitive | Arginase I & II | Kᵢ: ~8.5 nM (hARG2); IC₅₀: ~0.8 µM (rat liver ARG1) |
| Chlorogenic Acid | Polyphenol | Not specified | Bovine Arginase | IC₅₀: ~10.6 µM |
Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) are measures of inhibitor potency; lower values indicate greater potency. Data is compiled from various sources and experimental conditions may differ.
Detailed Experimental Protocols
Site-Directed Mutagenesis (QuikChange Method)
This protocol outlines the generation of a point mutation in an arginase expression plasmid.
-
Primer Design:
-
Design two complementary oligonucleotide primers, 25-45 bases in length, containing the desired mutation (e.g., changing the codon for Asn130 to Alanine) in the center.
-
Primers should have a GC content of at least 40% and a melting temperature (Tm) of ≥78°C.
-
Ensure primers terminate in at least one G or C base.
-
-
PCR Amplification:
-
Set up a PCR reaction (50 µL total volume) containing:
-
5-50 ng of dsDNA template (plasmid with wild-type arginase gene)
-
125 ng of forward primer
-
125 ng of reverse primer
-
1 µL of dNTP mix (10 mM each)
-
5 µL of 10x reaction buffer
-
1 µL of high-fidelity DNA polymerase (e.g., PfuUltra)
-
Nuclease-free water to 50 µL
-
-
Perform thermal cycling:
-
Initial Denaturation: 95°C for 1 minute.
-
16-18 Cycles:
-
Denaturation: 95°C for 50 seconds.
-
Annealing: 60°C for 50 seconds.
-
Extension: 68°C for 1 minute per kb of plasmid length.
-
-
Final Extension: 68°C for 7 minutes.
-
-
-
DpnI Digestion:
-
Add 1 µL of DpnI restriction enzyme directly to the amplification reaction.
-
Incubate at 37°C for 1-2 hours. This digests the parental, methylated template DNA, leaving the newly synthesized, unmethylated mutant DNA.
-
-
Transformation and Verification:
-
Transform 1-2 µL of the DpnI-treated DNA into highly competent E. coli cells.
-
Plate on appropriate antibiotic-selection agar plates and incubate overnight.
-
Select several colonies, culture them, and isolate the plasmid DNA (miniprep).
-
Verify the presence of the desired mutation and the absence of secondary mutations by DNA sequencing.
-
Colorimetric Arginase Activity Assay
This protocol measures arginase activity by quantifying the amount of urea produced.
-
Sample Preparation:
-
Prepare cell or tissue lysates by homogenizing in ice-cold Arginase Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, with 1 mM MnCl₂).
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet debris.
-
Collect the supernatant containing the arginase enzyme. Determine the total protein concentration of the lysate (e.g., via Bradford assay).
-
-
Assay Reaction:
-
In a 96-well microplate, add a standardized amount of lysate protein to each well.
-
For inhibitor studies, pre-incubate the lysate with varying concentrations of this compound (or other inhibitors) for 15-30 minutes at 37°C.
-
Initiate the reaction by adding a buffered L-arginine solution (e.g., final concentration of 100 mM).
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Urea Quantification:
-
Stop the reaction by adding an acid solution (e.g., a mixture of H₂SO₄, H₃PO₄, and water).
-
Add a colorimetric reagent that reacts with urea, such as α-isonitrosopropiophenone (ISPF) or a commercial developer mix.
-
Heat the plate at 95-100°C for 30-60 minutes to allow for color development.
-
Cool the plate to room temperature.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (typically ~540-570 nm) using a microplate reader.
-
Create a standard curve using known concentrations of urea to determine the amount of urea produced in each sample.
-
Calculate arginase activity (e.g., in units per mg of protein, where 1 Unit = 1 µmol of urea produced per minute).
-
For inhibition studies, plot the percentage of remaining arginase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. lifetein.com [lifetein.com]
- 3. Frontiers | Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction [frontiersin.org]
- 4. Arginase Inhibition in Airways from Normal and Nitric Oxide Synthase 2-Knockout Mice Exposed to Ovalbumin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arginase modulates nitric oxide production in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking DL-Norvaline's Efficacy Against Established Neuroprotective Agents in Alzheimer's Disease Models
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of DL-norvaline against established therapeutic agents—Memantine, Riluzole, and Edaravone—with a focus on preclinical data from Alzheimer's disease (AD) animal models. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's potential as a neuroprotective agent.
Overview of Neuroprotective Agents
This compound , an isomer of the amino acid valine, has emerged as a promising neuroprotective compound. Its primary mechanism of action is the inhibition of the enzyme arginase, which leads to an increase in the bioavailability of L-arginine.[1] This, in turn, enhances the production of nitric oxide (NO) via nitric oxide synthase (NOS), a signaling molecule with crucial roles in neurotransmission, synaptic plasticity, and cerebral blood flow.[1] Beyond arginase inhibition, L-norvaline has been shown to modulate signaling pathways associated with cell survival and neuroplasticity, and inhibit the S6 kinase 1 (S6K1), which is implicated in neuroinflammation.
Memantine , an N-methyl-D-aspartate (NMDA) receptor antagonist, is a clinically approved treatment for moderate-to-severe AD.[2][3] Its neuroprotective effect is primarily attributed to its ability to block excitotoxicity caused by excessive glutamate, a major excitatory neurotransmitter.[4] By binding to the NMDA receptor, Memantine prevents excessive calcium influx into neurons, a process that can lead to neuronal damage and death.
Riluzole , another glutamate modulator, is approved for the treatment of amyotrophic lateral sclerosis (ALS) and is being investigated for its potential in AD. Its neuroprotective actions are multifaceted, including the inhibition of glutamate release, inactivation of voltage-gated sodium channels, and potentiation of the Wnt/β-catenin signaling pathway.
Edaravone is a potent free radical scavenger approved for the treatment of acute ischemic stroke and ALS. Its neuroprotective mechanism centers on its ability to mitigate oxidative stress by neutralizing harmful free radicals, thereby protecting neurons from oxidative damage. Edaravone has also been shown to possess anti-inflammatory properties and can modulate pathways like the NF-κB signaling cascade.
Quantitative Comparison of Neuroprotective Effects
The following tables summarize the quantitative data from preclinical studies, primarily in the 3xTg-AD and APP/PS1 mouse models of Alzheimer's disease, to allow for a direct comparison of the efficacy of this compound and the benchmark agents.
Table 1: Effects on Amyloid-Beta (Aβ) Pathology
| Compound | Animal Model | Dosage and Administration | Key Findings | Reference |
| L-Norvaline | 3xTg-AD Mice | 250 mg/L in drinking water | Significant reduction in 6E10 (Aβ) positivity in the cortex. | |
| Memantine | 3xTg-AD Mice | Equivalent to human doses | Significantly reduced levels of insoluble Aβ, Aβ dodecamers, prefibrillar soluble oligomers, and fibrillar oligomers. | |
| Memantine | APP/PS1 Mice | Not specified | 25% reduction in cortical amyloid burden and a 28% reduction in hippocampal amyloid burden. | |
| Riluzole | 5xFAD Mice | 13 mg/kg/day in drinking water | Significantly reduced Aβ42, Aβ40, Aβ oligomers levels, and Aβ plaque load. | |
| Edaravone | APP/PS1 Mice | 33.2 mg/kg/day (oral) | Markedly alleviated Aβ plaque burden in the hippocampus and neocortex. |
Table 2: Effects on Tau Pathology
| Compound | Animal Model | Dosage and Administration | Key Findings | Reference |
| Memantine | 3xTg-AD Mice | Equivalent to human doses | Decline in the levels of total tau and hyperphosphorylated tau. | |
| Riluzole | rTg(TauP301L)4510 Mice | ~12.5 mg/kg/day (oral) | Reduced tau pathology. | |
| Edaravone | APP/PS1 Mice | Not specified | Tau-phosphorylation at multiple sites was consistently and significantly diminished. |
Table 3: Cognitive Improvement in Behavioral Tests
| Compound | Animal Model | Behavioral Test | Key Findings | Reference |
| L-Norvaline | 3xTg-AD Mice | Morris Water Maze | Improved spatial memory acquisition. | |
| Memantine | 3xTg-AD Mice | Morris Water Maze | Marked reduction in the latency to cross the platform location. | |
| Memantine | 3xTg-AD Mice | Step-down passive avoidance, Novel object recognition, Morris water maze | Significantly improved learning and memory retention. | |
| Riluzole | rTg(TauP301L)4510 Mice | Not specified | Improved memory performance. | |
| Edaravone | APP/PS1 Mice | Morris Water Maze | Prominently attenuated cognitive deficits. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
L-Norvaline Administration in 3xTg-AD Mice
-
Animals: Male 3xTg-AD mice.
-
Dosage and Administration: L-norvaline was dissolved in the drinking water at a concentration of 250 mg/L.
-
Treatment Duration: The treatment period was 10 weeks.
-
Behavioral Testing: The Morris Water Maze test was used to assess spatial learning and memory. The test typically involves training the mice to find a hidden platform in a pool of water, followed by a probe trial where the platform is removed to assess memory retention.
-
Histological Analysis: Brain sections were stained with the 6E10 antibody to quantify the area of amyloid-beta plaque deposition in the cortex and hippocampus.
Memantine Administration in 3xTg-AD Mice
-
Animals: 3xTg-AD mice of varying ages (6, 9, and 15 months) to represent different stages of pathology.
-
Dosage and Administration: Memantine was administered orally at doses equivalent to those used in humans. One study administered 5 mg/kg twice a day via oral gavage. Another study provided it in the drinking water.
-
Treatment Duration: 3 to 4 months.
-
Behavioral Testing: A battery of tests was used, including the Morris Water Maze, novel object recognition, and step-down passive avoidance tasks to evaluate spatial memory, recognition memory, and learning.
-
Biochemical Analysis: Brain tissue was analyzed using ELISA to measure the levels of soluble and insoluble Aβ peptides and Western blotting to assess total and phosphorylated tau levels.
Riluzole Administration in Alzheimer's Disease Mouse Models
-
Animals: 5xFAD or rTg(TauP301L)4510 mice.
-
Dosage and Administration: Riluzole was administered in the drinking water at a concentration leading to a dose of approximately 12.5-13 mg/kg/day.
-
Treatment Duration: Varied between studies, for instance, from 1 to 6 months of age in 5xFAD mice.
-
Behavioral and Pathological Analysis: Cognitive function was assessed, and brain tissue was analyzed for Aβ levels, plaque load, and tau pathology.
Edaravone Administration in APP/PS1 Mice
-
Animals: APP/PS1 mice.
-
Dosage and Administration: Edaravone was administered orally at a dose of 33.2 mg/kg/day. Intraperitoneal injections have also been used in other studies.
-
Treatment Duration: Prevention studies involved treatment from 3 to 12 months of age.
-
Behavioral and Pathological Analysis: The Morris water maze was used to assess cognitive function. Brain tissue was analyzed for Aβ plaque burden, tau hyperphosphorylation, neuroinflammation, and neuronal loss.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for evaluating neuroprotective agents.
Caption: this compound's primary neuroprotective signaling pathway.
Caption: Memantine's mechanism of action via NMDA receptor blockade.
Caption: Multifaceted neuroprotective mechanisms of Riluzole.
Caption: Edaravone's neuroprotective action as a free radical scavenger.
Caption: General experimental workflow for comparative neuroprotective studies.
Conclusion
The preclinical data presented in this guide suggest that this compound holds significant promise as a neuroprotective agent for Alzheimer's disease. Its efficacy in reducing amyloid-beta pathology and improving cognitive function in the 3xTg-AD mouse model is comparable to, and in some aspects, mirrors the effects of established neuroprotective agents like Memantine, Riluzole, and Edaravone. The distinct mechanism of action of this compound, primarily centered on arginase inhibition and enhancement of the nitric oxide signaling pathway, offers a potentially novel therapeutic avenue for AD.
Further research is warranted to fully elucidate the dose-response relationship, long-term safety profile, and the full spectrum of its mechanistic actions. Comparative studies employing standardized protocols and multiple, well-characterized animal models will be crucial in definitively positioning this compound within the landscape of neuroprotective therapies for Alzheimer's disease. The data compiled herein provides a solid foundation for such future investigations.
References
- 1. lifetein.com [lifetein.com]
- 2. Memantine Improves Cognition and Reduces Alzheimer’s-Like Neuropathology in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Memantine improves cognition and reduces Alzheimer's-like neuropathology in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Neuroprotective Mechanisms of Memantine: Increase in Neurotrophic Factor Release from Astroglia and Anti-Inflammation by Preventing Microglial Over-Activation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of DL-Norvaline: A Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals utilizing DL-norvaline, a non-proteinogenic amino acid, understanding the correct disposal procedures is essential to ensure a safe working environment and maintain regulatory compliance. While this compound is not classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200), conflicting information regarding its environmental impact necessitates a cautious and standardized approach to its disposal.[1][2]
This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound, ensuring that laboratory practices align with the highest safety standards.
Key Safety and Hazard Data
A summary of this compound's relevant safety information is presented below. The conflicting data on water hazard potential underscores the importance of treating this chemical with care and preventing its release into the environment.
| Parameter | Value | Source |
| OSHA Hazard Classification | Not considered hazardous | [1][2] |
| Physical State | White, crystalline solid/powder | [1] |
| Odor | Odorless | |
| Solubility | Soluble in water | |
| Storage Temperature | Store below +30°C in a cool, dry place | |
| Water Hazard Class (WGK) | WGK 3 (highly hazardous to water) | |
| Ecological Information | Ecological impact not fully determined; do not empty into drains. |
Standard Operating Procedure for this compound Disposal
Adherence to a strict protocol is crucial for managing this compound waste from generation to final disposal. The following steps provide a clear workflow for laboratory personnel.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound in any form (pure solid, solutions, or contaminated materials), ensure you are wearing the appropriate PPE to prevent skin and eye contact.
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Chemical splash goggles.
-
Lab Coat: A standard lab coat or apron to protect clothing.
Step 2: Waste Collection and Segregation
All this compound waste must be collected and segregated as non-halogenated organic solid waste. Never dispose of this compound, even in small amounts, down the sanitary sewer or in the regular trash. This precaution is necessary due to its potential high hazard to aquatic life and the variability of local regulations.
-
Solid Waste: Collect pure, unused this compound and any materials contaminated with the solid (e.g., weigh boats, contaminated paper towels) in a designated waste container. One safety data sheet suggests using a specific container for solid residues of unreactive organic reagents.
-
Aqueous Solutions: Collect all solutions containing this compound in a separate, compatible liquid waste container. Do not pour solutions down the drain.
Step 3: Container Management and Labeling
Properly containing and labeling chemical waste is a critical regulatory requirement.
-
Container: Use a chemically compatible container with a secure, screw-top lid. The container must be in good condition, with no cracks or signs of deterioration.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an approximate concentration if in solution. Indicate any other components mixed in the container. The label should be affixed to the container as soon as the first drop of waste is added.
Step 4: Spill and Decontamination Protocol
In the event of an accidental spill, immediate and proper cleanup is necessary to prevent exposure and environmental contamination.
-
Isolate the Area: Deny entry to unnecessary personnel.
-
Ensure Ventilation: Work in a well-ventilated area.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it into a sealed, labeled container for disposal. Avoid generating dust.
-
Decontaminate: After the bulk of the spill has been removed, wash the spill area thoroughly with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (gloves, wipes, etc.) must be placed in the solid this compound waste container.
Step 5: Storage and Final Disposal
Accumulated waste must be stored and disposed of according to institutional and regulatory guidelines.
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be away from incompatible materials, such as strong oxidizing agents.
-
Final Disposal: Arrange for the pickup and disposal of the waste container through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste contractor. Chemical waste generators are responsible for consulting local, regional, and national regulations to ensure complete and accurate classification and disposal.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for DL-Norvaline
For Immediate Implementation: This document provides essential safety protocols and logistical guidance for the handling and disposal of DL-norvaline in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of all personnel.
Researchers and scientists engaged in drug development and other laboratory work must prioritize safety when handling chemical compounds. While this compound is not classified as a hazardous material under the OSHA Hazard Communication Standard (29 CFR 1910.1200) when used properly, adherence to standard laboratory safety protocols, including the use of appropriate Personal Protective Equipment (PPE), is essential to minimize exposure and ensure a safe working environment[1].
Core Personal Protective Equipment (PPE) Requirements
When handling this compound, the following personal protective equipment is recommended to prevent direct contact and inhalation of the substance.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical splash goggles | To protect eyes from dust particles and potential splashes. Standard safety glasses do not offer sufficient protection against splashes[2]. |
| Hand Protection | Chemical resistant gloves (e.g., disposable nitrile) | To prevent skin contact. It is good practice to remove gloves immediately after contact with the chemical and wash hands before putting on a new pair[2]. |
| Body Protection | Laboratory coat or apron | To protect skin and clothing from spills and contamination[1][3]. |
| Respiratory Protection | NIOSH-approved respirator with a dust cartridge | Recommended when there is a potential to generate dust or when working in poorly ventilated areas. |
It is important to note that specific quantitative data for this compound, such as occupational exposure limits (OSHA PEL, ACGIH TLV), are not currently available. Therefore, it is crucial to handle this compound with adequate ventilation to keep airborne concentrations as low as possible.
Operational Plan for Safe Handling and Disposal
A systematic approach to handling and disposing of this compound will minimize risks and ensure a clean and safe laboratory environment.
1. Preparation and Handling:
-
Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is recommended to control airborne dust.
-
Avoid Contact: Take measures to avoid contact with skin, eyes, and clothing.
-
Minimize Dust: Handle the solid material carefully to minimize dust generation.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the material and before eating, drinking, or smoking.
2. In Case of a Spill:
-
Isolate the Area: Secure the spill area and prevent entry of unnecessary personnel.
-
Use Appropriate PPE: Wear the recommended personal protective equipment during cleanup.
-
Cleanup Procedure: Carefully sweep up the spilled solid material and place it into a sealed, suitable container for disposal. Avoid generating dust.
-
Decontaminate: Wash the spill area thoroughly after the material has been collected.
3. Disposal:
-
Follow Regulations: Dispose of this compound and any contaminated materials in accordance with local, regional, and national hazardous waste regulations. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.
-
Containerization: Keep the waste material in a suitable, closed container.
First Aid Procedures
In the event of accidental exposure, immediate first aid is crucial. Always seek professional medical attention after providing first aid.
| Exposure Route | First Aid Measures |
| Eyes | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing. |
| Skin | Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Call a poison control center or doctor immediately. |
| Inhalation | Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention. |
Visualizing the PPE Workflow
To ensure a clear and consistent application of safety measures, the following workflow diagram illustrates the decision-making process for selecting and using PPE when handling this compound.
Caption: PPE selection and handling workflow for this compound.
By implementing these safety measures, researchers can confidently handle this compound while minimizing potential health risks and ensuring a secure laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
